Odonicin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1S,8S,9S)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1 |
InChI Key |
VIZWMBLJPXPZSQ-GTUUIIMKSA-N |
Isomeric SMILES |
CC(=O)OC1C2[C@@]3(CO[C@]1([C@]45C3CCC(C4)C(=C)C5OC(=O)C)O)C(=O)C=CC2(C)C |
Canonical SMILES |
CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Oridonin's Mechanism of Action in Cancer: An In-depth Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms through which Oridonin exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
Oridonin's anticancer efficacy is multifaceted, targeting several key cellular processes essential for tumor growth and progression. The primary mechanisms include:
-
Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of key apoptotic proteins, including the Bcl-2 family and caspases.
-
Cell Cycle Arrest: Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[1][2] This is achieved by altering the expression and activity of crucial cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).
-
Anti-Angiogenesis: Oridonin inhibits the formation of new blood vessels, a process critical for tumor growth and nutrient supply.[3] It primarily targets signaling pathways mediated by vascular endothelial growth factor (VEGF).
-
Anti-Metastasis: Oridonin suppresses the migratory and invasive capabilities of cancer cells, key steps in the metastatic cascade. This is achieved by modulating pathways involved in epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix.
-
Induction of Autophagy: In some cellular contexts, Oridonin can induce autophagy, a cellular self-degradation process, which can either promote or inhibit cancer cell survival depending on the specific context.
Quantitative Data Summary
The following tables summarize the quantitative effects of Oridonin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [4] |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [4] |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [4] |
| BGC823 | Gastric Cancer | 17.08 µg/mL | 12 | [5] |
| BGC823 | Gastric Cancer | 8.76 µg/mL | 72 | [5] |
| HCT116 | Colon Cancer | 23.75 ± 3.07 | 48 | [3] |
| HCT8 | Colon Cancer | 18.64 ± 2.26 | 48 | [3] |
| BxPC-3 | Pancreatic Cancer | ~16 µg/mL | 24 | [6] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |
| K562 | Leukemia | 8.11 (nanosuspension) | 36 | [7] |
| K562 | Leukemia | 12.85 (solution) | 36 | [7] |
| Eca-109 | Esophageal Carcinoma | 4.1 | 72 | [8] |
| EC9706 | Esophageal Carcinoma | 4.0 | 72 | [8] |
| KYSE450 | Esophageal Carcinoma | 2.0 | 72 | [8] |
| KYSE750 | Esophageal Carcinoma | 16.2 | 72 | [8] |
| TE-1 | Esophageal Carcinoma | 9.4 | 72 | [8] |
Table 2: Effect of Oridonin on Cell Cycle Distribution
| Cell Line | Oridonin Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |
| SGC-7901 | 0 | - | - | 12.3 | [9] |
| SGC-7901 | 5 | - | - | 21.2 | [9] |
| SGC-7901 | 100 | - | - | 35.6 | [9] |
| SGC-7901 | 150 | - | - | 48.2 | [9] |
| BxPC-3 | 0 (DMSO) | - | 18.78 ± 1.82 | 21.54 ± 2.73 | [6] |
| BxPC-3 | 8 µg/mL | - | - | 27.26 ± 3.85 | [6] |
| BxPC-3 | 32 µg/mL | - | 37.25 ± 2.28 | 38.67 ± 2.75 | [6] |
| HCT116 | 0, 10, 15, 20 | Significant increase in G2/M phase | [3] | ||
| HCT8 | 0, 10, 15, 20 | Significant increase in G2/M phase | [3] | ||
| 4T1 | 1 µg/mL, 2 µg/mL | Significant increase in S phase | [1] | ||
| HGC-27 | 15, 20 | Increased population in G2/M phase | [2] | ||
| TE-8 | 40 | 31.29 (from 44.76) | - | - | [10] |
| TE-2 | 40 | 48.91 (from 63.23) | - | - | [10] |
Table 3: Oridonin-Induced Apoptosis in Cancer Cells
| Cell Line | Oridonin Concentration (µM) | % Apoptotic Cells | Method | Citation |
| HGC-27 | 10 | 26.3 | Flow Cytometry | [2] |
| HGC-27 | 15 | 50.1 | Flow Cytometry | [2] |
| HGC-27 | 20 | 52.4 | Flow Cytometry | [2] |
| BxPC-3 | 8 µg/mL | 18.3 (early) | Annexin V-FITC/PI | [6] |
| BxPC-3 | 32 µg/mL | 54.8 (early) | Annexin V-FITC/PI | [6] |
| PC3 | 20 | 11.63 ± 0.74 (late) | Annexin V-FITC/PI | [11] |
| PC3 | 40 | 41.29 ± 5.31 (late) | Annexin V-FITC/PI | [11] |
| DU145 | 30 | 24.46 ± 6.39 (late) | Annexin V-FITC/PI | [11] |
| DU145 | 60 | 56.51 ± 3.05 (late) | Annexin V-FITC/PI | [11] |
| T24 | 1 | 68.62 ± 2.306 | Annexin V/PI | [12] |
| TE-8 | 20 | 12.5 (early), 14.0 (late) | Annexin V-FITC/PI | [10] |
| TE-8 | 40 | 20.3 (early) | Annexin V-FITC/PI | [10] |
| TE-2 | 40 | 53.72 (early), 10.91 (late) | Annexin V-FITC/PI | [10] |
| HGC27 | 10 | 16.63 ± 4.31 | 7-AAD/PE Annexin V | [4] |
| HGC27 | 20 | 26.33 ± 1.77 | 7-AAD/PE Annexin V | [4] |
Table 4: In Vivo Anti-Tumor Efficacy of Oridonin
| Cancer Model | Oridonin Dose | Tumor Growth Inhibition | Citation |
| Sarcoma-180 solid tumors (mice) | 20 mg/kg | 60.23% (nanosuspension) vs 42.49% (solution) tumor inhibition rate | [7] |
| HCT8 xenograft (mice) | 5 mg/kg | 39.2% tumor inhibition rate | [3] |
| HCT8 xenograft (mice) | 10 mg/kg | 66.7% tumor inhibition rate | [3] |
| BGC823 xenograft (mice) | 20, 40, 80 mg/kg/d | Dose-dependent reduction in tumor weight and volume | [5] |
| 4T1 xenograft (mice) | - | Significantly reduced tumor volume and weight | [1] |
| HCT116 xenograft (mice) | - | Significantly smaller tumor volume | [13] |
| Glioma xenograft (mice) | - | Significantly smaller tumor volume and weight |
Key Signaling Pathways Modulated by Oridonin
Oridonin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Oridonin has been shown to inhibit this pathway at multiple levels.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin's Anti-inflammatory Mechanisms: A Deep Dive into Core Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-inflammatory properties.[1] Extensive research has elucidated its capacity to modulate key signaling cascades implicated in the inflammatory response, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory signaling pathways modulated by Oridonin, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Anti-inflammatory Signaling Pathways Modulated by Oridonin
Oridonin exerts its anti-inflammatory effects by intervening in several critical signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. Evidence also suggests its influence on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.[3]
Oridonin has been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[4][5] By suppressing NF-κB activation, Oridonin effectively downregulates the expression of a wide array of inflammatory mediators.[6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[7] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.[8]
Oridonin has been demonstrated to suppress the phosphorylation of all three major MAPKs (ERK, JNK, and p38) in various inflammatory models.[8][9][10] By inhibiting MAPK activation, Oridonin further curtails the production of pro-inflammatory cytokines and mediators.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Its activation is a two-step process: a priming signal (e.g., via NF-κB) that upregulates NLRP3 expression, and an activation signal that triggers the assembly of the inflammasome complex, leading to caspase-1 activation.[12]
Oridonin is a direct and covalent inhibitor of the NLRP3 inflammasome.[11][13] It specifically binds to cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[12][13] This targeted inhibition prevents the activation of caspase-1 and the subsequent release of mature IL-1β and IL-18, making Oridonin a highly specific anti-inflammatory agent against NLRP3-driven diseases.[11][13]
Quantitative Data on Oridonin's Anti-inflammatory Activity
The following tables summarize the quantitative effects of Oridonin on various inflammatory markers and pathways, compiled from multiple studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Oridonin
| Target/Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Varies (µM range) | [14][15] |
| IL-1β Release | Mouse Macrophages | - | 780.4 nM | [16] |
| Cell Proliferation | BxPC-3 | - | 19.32 µg/mL | [17][18] |
| Cell Proliferation | MCF-7 | - | ~22 µM | [1] |
| Cell Proliferation | MDA-MB-231 | - | ~59 µM | [1] |
| Cell Proliferation | LX-2 | - | 7.5 µM (48h) | [19] |
Table 2: Oridonin-Mediated Inhibition of Pro-inflammatory Cytokines and Proteins
| Cell/Animal Model | Treatment Conditions | Measured Parameter | % Inhibition / Fold Change | Reference |
| BxPC-3 cells | 16 µg/mL Oridonin | IL-1β expression | Significant reduction | [17][18] |
| BxPC-3 cells | 32 µg/mL Oridonin | IL-1β expression | Significant reduction | [17][18] |
| BxPC-3 cells | 16 µg/mL Oridonin | IL-6 expression | Significant reduction | [17] |
| BxPC-3 cells | 32 µg/mL Oridonin | IL-6 expression | Significant reduction | [17] |
| Human Osteoarthritis Chondrocytes | Oridonin (µM range) | IL-1β-induced MMP1, MMP3, MMP13 | Significant suppression | [13] |
| Human Osteoarthritis Chondrocytes | Oridonin (µM range) | IL-1β-induced NO and PGE2 | Attenuated production | [13] |
| LPS-induced ALI mice | 20 & 40 mg/kg Oridonin | p-p65 and p-IκBα levels | Dose-dependent decrease | [5] |
| Doxorubicin-treated mice | 2.5 or 5 µM Oridonin | p38 MAPK expression | Significant decrease | [20] |
Detailed Methodologies for Key Experiments
The following sections provide standardized protocols for key experimental techniques used to evaluate the anti-inflammatory effects of Oridonin.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol outlines the steps for assessing the phosphorylation and total protein levels of key components of the NF-κB and MAPK pathways.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) to 70-80% confluency.
-
Pre-treat cells with various concentrations of Oridonin for a specified time (e.g., 1-2 hours).
-
Stimulate with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation events).[2]
b. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[3]
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.[3]
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants.
a. Sample Collection:
-
After cell treatment with Oridonin and/or an inflammatory stimulus, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Store the supernatant at -80°C until use.
b. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol is for quantifying the mRNA expression levels of inflammatory genes.
a. RNA Extraction and cDNA Synthesis:
-
Following cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[21]
b. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF, IL6) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.[22]
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]
c. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.[11]
Oridonin presents a multi-pronged approach to combating inflammation by targeting key signaling pathways including NF-κB, MAPK, and the NLRP3 inflammasome. Its ability to directly and covalently inhibit the NLRP3 inflammasome highlights its potential for high specificity in therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the anti-inflammatory potential of Oridonin. Future research should continue to explore the intricate molecular interactions of Oridonin and its derivatives to optimize their therapeutic efficacy and advance their clinical translation for the treatment of a wide spectrum of inflammatory disorders.
References
- 1. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits IL-1β-induced inflammation in human osteoarthritis chondrocytes by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. elearning.unite.it [elearning.unite.it]
- 22. idtdna.com [idtdna.com]
- 23. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
The Extraction of Oridonin from Rabdosia rubescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the extraction protocols for Oridonin (B1677485), a bioactive diterpenoid compound found in the medicinal plant Rabdosia rubescens. Oridonin has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] This document outlines various extraction methodologies, presents quantitative data for comparison, and details the experimental protocols involved. Additionally, it visualizes a key signaling pathway influenced by Oridonin and a general experimental workflow for its extraction and purification.
I. Extraction Methodologies and Quantitative Data
The extraction of Oridonin from Rabdosia rubescens can be achieved through several methods, each with its own set of parameters that influence the yield and purity of the final product. The most common techniques include traditional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).
Comparative Analysis of Extraction Parameters
The following table summarizes the quantitative data from various studies on Oridonin extraction, offering a comparative look at the efficiency of different methods.
| Extraction Method | Solvent/Modifier | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Pressure (MPa) | Oridonin Yield | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | 75.9% Ethanol | 1:32.6 | - | 35.7 min | - | 4.23 mg/g | - | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | - | 1:18 | - | 1.5 h | - | 4.122% | - | [4] |
| Ultrasound-Assisted Supercritical CO₂ (USC-CO₂) | CO₂ | - | 32.15 - 68.85 | - | 11.5 - 33.5 | - | - | [5][6] |
| Conventional Solid-Liquid Extraction | 80% Ethanol | 1:12 | - | 75 min | - | - | - | [7] |
| Solvent Extraction | 95% Ethanol | 1:10 | - | Two extractions | - | - | 97.42% | [8] |
II. Detailed Experimental Protocols
This section provides detailed methodologies for the key extraction and purification techniques cited in the literature.
A. Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction is a widely used method that enhances extraction efficiency by using acoustic cavitation to disrupt plant cell walls.
1. Preparation of Plant Material:
-
Dry the aerial parts of Rabdosia rubescens and grind them into a fine powder.
2. Extraction Procedure:
-
Place a known quantity of the powdered plant material into an extraction vessel.
-
Add the extraction solvent (e.g., 75.9% ethanol) at the specified solid-to-liquid ratio (e.g., 1:32.6 g/mL).[2][3]
-
Submerge the extraction vessel in an ultrasonic bath.
-
Set the ultrasonic parameters, such as power (e.g., 190 W) and time (e.g., 35.7 minutes or 1.5 hours).[2][3][4]
-
Maintain a constant temperature if specified by the protocol.
3. Post-Extraction Processing:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude Oridonin extract.
B. Purification by Silica (B1680970) Gel Column Chromatography
Following extraction, the crude extract requires purification to isolate Oridonin.
1. Preparation of the Column:
-
Prepare a silica gel slurry in a suitable solvent (e.g., petroleum ether-acetone mixture).
-
Pack a chromatography column with the slurry to create a stationary phase.
2. Sample Loading:
-
Dissolve the crude Oridonin extract in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
3. Elution:
-
Elute the column with a specific solvent system (e.g., a gradient of petroleum ether and acetone).[8]
-
Collect fractions of the eluate.
4. Analysis and Crystallization:
-
Monitor the collected fractions using thin-layer chromatography (TLC) to identify those containing Oridonin.
-
Combine the Oridonin-rich fractions and concentrate them.
-
Allow the concentrated solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of pure Oridonin.[8]
-
The final product's structure can be confirmed using techniques like ESI-MS, 1H NMR, and 13C NMR.[9]
C. Purification by Counter-Current Chromatography (CCC)
Counter-current chromatography is a liquid-liquid partition chromatography technique that can be used for preparative separation.
1. Preparation of the Two-Phase Solvent System:
-
Prepare a two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v).[9]
-
Thoroughly mix the solvents and allow the phases to separate.
2. CCC Operation:
-
Fill the CCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate.
-
Once the system reaches hydrodynamic equilibrium, inject the crude sample (dissolved in a small volume of the solvent mixture).
3. Fraction Collection and Analysis:
-
Collect fractions of the eluate and analyze them for the presence of Oridonin.
-
A single CCC separation step can yield Oridonin with high purity (e.g., 97.8%).[9]
III. Visualizations: Workflow and Signaling Pathway
Experimental Workflow for Oridonin Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of Oridonin from Rabdosia rubescens.
Caption: General workflow for the extraction and purification of Oridonin.
Oridonin's Effect on the PI3K/Akt Signaling Pathway
Oridonin has been shown to modulate several signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates its inhibitory effect on the PI3K/Akt pathway, a key regulator of cell survival.[10]
Caption: Oridonin's inhibitory effect on the PI3K/Akt signaling pathway.
IV. Conclusion
This technical guide has detailed various protocols for the extraction and purification of Oridonin from Rabdosia rubescens. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. Ultrasound-assisted extraction offers a more efficient alternative to traditional solvent extraction. For high-purity Oridonin, chromatographic techniques such as silica gel column chromatography and counter-current chromatography are essential. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of Oridonin.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]
- 5. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin and NF-κB Pathway Inhibition: A Technical Guide
Abstract: Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] A primary mechanism underpinning these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival.[4][5] Its aberrant activation is implicated in a wide range of chronic diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][6] This document provides a comprehensive technical overview of Oridonin's interaction with the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and professionals in drug development.
Mechanism of Action: Oridonin's Inhibition of NF-κB Signaling
Oridonin exerts its inhibitory effects on the NF-κB pathway through a multi-faceted approach, targeting several key steps in the signaling cascade. The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1][4] In its inactive state, NF-κB (commonly a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[7]
Oridonin has been shown to intervene at the following critical points:
-
Inhibition of IκBα Phosphorylation: Several studies demonstrate that Oridonin and its analogs can inhibit the phosphorylation of IκBα in response to stimuli like LPS.[8] By preventing this crucial phosphorylation step, Oridonin ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm.
-
Suppression of p65 Nuclear Translocation: A direct consequence of stabilizing the NF-κB/IκBα complex is the inhibition of p65 subunit's translocation to the nucleus.[3][6][9] This has been visually confirmed through immunofluorescence assays and cellular fractionation followed by Western blot.[1][7]
-
Downregulation of IKK Complex Activity: Evidence suggests Oridonin can reduce the levels of IKKα and IKKβ, key components of the kinase complex responsible for phosphorylating IκBα.[10]
-
Interaction with Upstream and Related Pathways: Oridonin has also been identified as a covalent inhibitor of the NLRP3 inflammasome.[11][12] The activation of the NLRP3 inflammasome is often linked to NF-κB signaling, as NF-κB can prime the expression of NLRP3 itself.[4][8] By inhibiting NLRP3, Oridonin can further dampen the inflammatory response.[11] Some studies also show Oridonin suppresses MAPK activation, another pathway that can cross-talk with NF-κB signaling.[1]
Quantitative Data on Oridonin's Inhibitory Activity
The following tables summarize the quantitative effects of Oridonin and its derivatives on various markers of inflammation and NF-κB activity.
Table 1: IC50 Values of Oridonin and its Analogs
| Compound | Cell Line | Assay | IC50 Value (μM) | Reference |
| Oridonin | SGC-7901 (Gastric Cancer) | Cell Proliferation | 65.5 | [13] |
| Oridonin | CNE-2Z (Nasopharyngeal Carcinoma) | Cell Viability | 42.3 | [4] |
| Oridonin | HNE-1 (Nasopharyngeal Carcinoma) | Cell Viability | 28.0 | [4] |
| Oridonin Analog (CYD0618) | LX-2 (Hepatic Stellate Cells) | Cell Viability | 0.42 | [7] |
| Oridonin Analog (CYD0618) | HSC-T6 (Hepatic Stellate Cells) | Cell Viability | 0.50 | [7] |
| Oridonin Analog (4c) | J774A.1 (Macrophage-like) | IL-1β Secretion | 0.21 ± 0.02 | [8] |
| Oridonin Analog (4c) | J774A.1 (Macrophage-like) | IL-6 Secretion | 0.21 ± 0.03 | [8] |
| Oridonin Analog (11a) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.40 ± 0.09 | [14] |
| Oridonin Analog (11a) | MDA-MB-468 (Breast Cancer) | Anti-proliferative | 0.41 ± 0.05 | [14] |
Table 2: Concentration-Dependent Effects of Oridonin on NF-κB Pathway Components
| Treatment | Cell Line / Model | Concentration(s) | Observed Effect | Reference |
| Oridonin | Rat Mesangial Cells | 2.5–20 µM | Dose-dependently inhibited NF-κB and p38-MAPK activation. | [6] |
| Oridonin | LX-2 (Hepatic Stellate Cells) | 2.5–7.5 µM | Inhibited p65 nuclear translocation and DNA binding activity. | [6] |
| Oridonin | SD Rats (Diabetic Nephropathy) | 10 mg/kg | Down-regulated TLR4 and inhibited NF-κB and p38-MAPK activation. | [6] |
| Oridonin | MDA-MB-231 (Breast Cancer) | Not specified | Reduced expression of NF-κB (p65), IKKα, and IKKβ. | [10] |
| Oridonin Analog (4c) | RAW264.7 Macrophages | Dose-dependent | Inhibited LPS-induced expression of phosphorylated NF-κB and phosphorylated IκB. | [8] |
| Oridonin | LPS-induced RAW 264.7 cells | Dose-independent | Inhibited LPS-induced IκBα phosphorylation and the phosphorylation of NF-κB (P65). | [4] |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and a standard experimental procedure.
Caption: Oridonin's inhibition of the canonical NF-κB signaling pathway.
Caption: Standard experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell types and targets.
Western Blot for NF-κB Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation state of proteins such as p65, IκBα, and IKK.[15][16][17]
A. Reagents and Materials
-
Cell Culture: Appropriate cell line (e.g., RAW264.7, HeLa), culture medium, flasks/plates.
-
Treatment: Oridonin, NF-κB activator (e.g., LPS, TNF-α).
-
Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: BCA Protein Assay Kit.
-
Electrophoresis: SDS-PAGE gels, running buffer, protein ladder.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer apparatus.
-
Blocking: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibodies: Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH), HRP-conjugated secondary antibodies.
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.
B. Procedure
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of Oridonin for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., 1 µg/mL LPS) for a shorter period (e.g., 30-60 minutes).[8]
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000g for 15 minutes at 4°C. Collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]
-
SDS-PAGE: Load 20-50 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane three times with TBST for 5-10 minutes each. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like GAPDH.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the light produced by a luciferase reporter gene under the control of NF-κB response elements.[19][20]
A. Reagents and Materials
-
Cells: A suitable cell line (e.g., HEK293, HeLa).
-
Plasmids: An NF-κB firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Transfection Reagent: Lipofectamine or a similar reagent.
-
Treatment: Oridonin, NF-κB activator (e.g., TNF-α).
-
Assay Kit: Dual-Luciferase® Reporter Assay System (or equivalent), containing lysis buffer and luciferase substrates.
-
Instrumentation: Plate-reading luminometer.
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate to be 70-90% confluent on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[19]
-
Treatment: After transfection, replace the medium with fresh medium containing various concentrations of Oridonin. Pre-incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.[19]
-
Cell Lysis: Remove the medium and wash cells with PBS. Add 20-100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[19][20]
-
Luminescence Measurement: Transfer 10-20 µL of the cell lysate to an opaque 96-well plate. Use a luminometer with injectors to first add the firefly luciferase substrate and measure the luminescence, then inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the second luminescence.[21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Immunofluorescence for p65 Nuclear Translocation
This microscopic technique visualizes the location of the p65 subunit within the cell, providing qualitative and semi-quantitative data on its nuclear translocation.[1]
A. Reagents and Materials
-
Cells and Treatment Reagents: As described in 4.1.
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.1-0.25% Triton X-100 in PBS.
-
Blocking: 1-5% BSA in PBS.
-
Antibodies: Primary antibody (anti-p65), fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Instrumentation: Fluorescence microscope.
B. Procedure
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Oridonin and/or an NF-κB activator as described in 4.1.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% PFA for 15 minutes. Wash again and permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Wash and block with 1% BSA in PBS for 30-60 minutes to reduce nonspecific binding.
-
Antibody Staining: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Imaging: Wash a final time and mount the coverslips onto microscope slides. Visualize using a fluorescence microscope, capturing images of the p65 (e.g., green channel) and nuclei (blue channel). In untreated or Oridonin-treated cells, p65 staining should be predominantly cytoplasmic, while in stimulated cells, it should translocate to the nucleus, co-localizing with the DAPI signal.
Conclusion
Oridonin is a potent natural inhibitor of the NF-κB signaling pathway. It acts at multiple levels, primarily by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which effectively blocks the nuclear translocation and transcriptional activity of the p65 subunit.[3][6][8] The quantitative data consistently demonstrate its ability to suppress inflammatory markers and cell proliferation at micromolar and, for some analogs, sub-micromolar concentrations. The experimental protocols detailed herein provide a robust framework for further investigation into Oridonin and its derivatives. Given the central role of NF-κB in numerous pathologies, Oridonin represents a promising lead compound for the development of novel therapeutics against a wide spectrum of inflammatory diseases and cancers.[3][22]
References
- 1. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 10. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 12. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro identification of oridonin hybrids as potential anti-TNBC agents inducing cell cycle arrest and apoptosis by regulation of p21, γH2AX and cleaved PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. benchchem.com [benchchem.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a bioactive diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant scientific interest for its potent anti-inflammatory and immunomodulatory properties.[1] Traditionally used in East Asian medicine, Oridonin is now being investigated for its therapeutic potential in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the current understanding of Oridonin's mechanisms of action in modulating immune responses, with a focus on its effects on key immune cell populations, signaling pathways, and cytokine production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on the immunomodulatory role of Oridonin.
Modulation of Immune Cell Function by Oridonin
Oridonin exerts its immunomodulatory effects by targeting various immune cell types, including T lymphocytes, macrophages, and dendritic cells (DCs). Its actions range from inducing apoptosis in activated T cells to modulating macrophage polarization and inhibiting DC maturation.
T Lymphocytes
Oridonin significantly impacts T cell function, playing a crucial role in regulating adaptive immunity. It has been shown to inhibit the proliferation of T cells and induce their apoptosis, thereby controlling excessive T cell-mediated immune responses.[2][3] Furthermore, Oridonin influences the differentiation of T helper (Th) cell subsets, which are critical for orchestrating different types of immune responses.
Specifically, Oridonin has been demonstrated to:
-
Inhibit Th1 and Th17 cell differentiation: These pro-inflammatory T cell subsets are implicated in the pathogenesis of autoimmune diseases. Oridonin can suppress their development, leading to a reduction in the secretion of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[2][4]
-
Promote Regulatory T cell (Treg) differentiation: Tregs are essential for maintaining immune tolerance and preventing autoimmunity. Oridonin has been shown to promote the differentiation of CD4+/CD25+ Tregs, which are characterized by the expression of the transcription factor Foxp3. This effect is associated with an increased production of the anti-inflammatory cytokine IL-10.
-
Modulate the Th1/Th2 balance: Oridonin can shift the immune response from a pro-inflammatory Th1-dominant state towards a more anti-inflammatory Th2 phenotype.
Macrophages
Macrophages are key players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. Oridonin has been shown to modulate macrophage polarization, generally favoring a shift towards the M2 phenotype. This is achieved by:
-
Inhibiting M1 macrophage activation: Oridonin suppresses the production of pro-inflammatory mediators by M1 macrophages, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.
-
Promoting M2 macrophage polarization: By driving macrophages towards an M2 phenotype, Oridonin enhances their anti-inflammatory and tissue-reparative functions.
Dendritic Cells
Dendritic cells are potent antigen-presenting cells that are crucial for initiating T cell responses. Oridonin can inhibit the maturation of DCs, thereby reducing their ability to activate T cells and initiate an immune response.
Data Presentation: Quantitative Effects of Oridonin
The following tables summarize the quantitative data on the effects of Oridonin on various immune parameters as reported in the literature.
Table 1: IC50 Values of Oridonin on Immune Cells
| Cell Type | Assay | IC50 Value | Reference |
| RAW 264.7 Macrophages | NO Production Inhibition | ~15 µM | |
| Jurkat T Cells | Proliferation Inhibition | 15.21 ± 1.0 µM (48h) |
Table 2: Oridonin's Effect on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Oridonin Concentration | Inhibition | Reference |
| TNF-α | 5, 15, 30 µg/mL | Dose-dependent decrease in mRNA and protein levels | |
| IL-6 | 5, 15, 30 µg/mL | Dose-dependent decrease in mRNA and protein levels | |
| IL-1β | 5, 15, 30 µg/mL | Dose-dependent decrease in mRNA and protein levels |
Table 3: Oridonin's Effect on T Cell Subsets
| T Cell Subset | Treatment/Model | Effect | Reference |
| Th1/Th17 cells | TNBS-induced colitis | Decreased percentage in spleen | |
| CD4+/CD25+ Tregs | ConA-stimulated rat splenic lymphocytes | Increased differentiation (12.5 and 25 µM) |
Core Signaling Pathways Modulated by Oridonin
Oridonin's immunomodulatory effects are mediated through its interference with several key intracellular signaling pathways that regulate immune cell activation, differentiation, and effector functions.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oridonin has been consistently shown to inhibit the activation of the NF-κB pathway in various immune cells. This is a critical mechanism underlying its anti-inflammatory effects. Oridonin achieves this by:
-
Inhibiting IκBα phosphorylation and degradation: This prevents the release and nuclear translocation of the NF-κB p65 subunit.
-
Reducing NF-κB p65 nuclear translocation: By keeping NF-κB in the cytoplasm, Oridonin prevents the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation. Oridonin has been shown to modulate MAPK signaling, although its effects can be cell-type and stimulus-dependent. In many inflammatory contexts, Oridonin inhibits the phosphorylation and activation of MAPKs, contributing to its anti-inflammatory properties.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Dysregulation of this pathway is associated with numerous inflammatory and autoimmune diseases. Oridonin has been found to inhibit the JAK/STAT pathway, particularly the JAK2/STAT3 axis. By downregulating the phosphorylation of JAK2 and STAT3, Oridonin can suppress the expression of downstream target genes involved in inflammation and cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Oridonin's immunomodulatory effects. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage), Jurkat (human T lymphocyte), primary murine bone marrow-derived dendritic cells, and splenic lymphocytes are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Oridonin Preparation: Oridonin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
-
Stimulation: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for macrophages) or other relevant stimuli like phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA) for lymphocytes. Oridonin is typically added as a pre-treatment before stimulation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for measuring cytokine levels in cell culture supernatants.
-
Coating: Dilute the capture antibody against the cytokine of interest in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate three times. Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well and incubate for 1 hour at RT.
-
Streptavidin-HRP: Wash the plate four times. Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at RT in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Western Blot for NF-κB Pathway Analysis
This protocol details the detection of total and phosphorylated IκBα and p65.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated IκBα and p65 (typically diluted 1:1000 in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000 in blocking buffer) for 1 hour at RT.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for T Cell Subset Analysis
This protocol outlines the staining of T cells for surface markers and intracellular transcription factors to identify Th17 and Treg subsets.
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from spleen, lymph nodes, or peripheral blood.
-
Surface Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS) and incubate with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD25) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.
-
Intracellular Staining: Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular targets (e.g., Foxp3 for Tregs; IL-17 and IFN-γ for Th17 and Th1 cells, respectively) for 30-60 minutes at RT in the dark. For cytokine staining, cells should be stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours prior to staining.
-
Final Washes: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software to identify and quantify the different T cell populations.
Animal Models
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used model for multiple sclerosis. EAE is typically induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. Oridonin is typically administered daily via intraperitoneal injection, starting at the time of immunization or after the onset of clinical signs.
-
Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI): This model mimics acute respiratory distress syndrome (ARDS). ALI is induced in mice by intranasal or intratracheal administration of LPS. Oridonin is often administered intraperitoneally before or after LPS challenge.
-
Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis: This is a model for inflammatory bowel disease. Colitis is induced in mice by intrarectal administration of TNBS. Oridonin or its derivatives can be administered intraperitoneally.
Conclusion
Oridonin is a promising natural compound with multifaceted immunomodulatory properties. Its ability to suppress pro-inflammatory responses by targeting key immune cells and signaling pathways, such as NF-κB, MAPK, and JAK-STAT, highlights its therapeutic potential for a variety of inflammatory and autoimmune disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the mechanisms of action and therapeutic applications of Oridonin. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in human diseases.
References
- 1. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells | Semantic Scholar [semanticscholar.org]
Oridonin's Dichotomous Modulation of Reactive Oxygen Species: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-cancer and anti-inflammatory activities. A critical aspect of its mechanism of action is its complex and often contradictory effect on intracellular reactive oxygen species (ROS). Depending on the cellular context, Oridonin can act as either a pro-oxidant, inducing oxidative stress to trigger cancer cell death, or as an antioxidant, mitigating oxidative damage in non-malignant cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning Oridonin's dual role in ROS modulation, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction to Oridonin and Reactive Oxygen Species (ROS)
1.1 Oridonin: A Natural Bioactive Compound Oridonin is the primary active ingredient extracted from Rabdosia rubescens, a traditional Chinese medicine. Its chemical structure features an ent-kaurane diterpenoid skeleton, which is responsible for its wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. Its therapeutic potential is largely attributed to its ability to modulate multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer models.
1.2 Reactive Oxygen Species (ROS): The Double-Edged Sword Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). At physiological levels, ROS function as critical second messengers in cellular signaling. However, excessive ROS production leads to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, a state of vulnerability that can be exploited by pro-oxidant therapies. Conversely, in inflammatory conditions, mitigating ROS-induced damage is a key therapeutic goal. Oridonin's ability to manipulate this delicate redox balance is central to its therapeutic effects.
The Pro-Oxidant Activity of Oridonin in Cancer Cells
In a multitude of cancer cell lines, Oridonin's primary anti-tumor mechanism involves the induction of overwhelming oxidative stress, leading to programmed cell death (apoptosis).
2.1 Mechanism of ROS Induction Oridonin treatment has been shown to rapidly increase intracellular ROS levels. This is achieved through several proposed mechanisms:
-
Mitochondrial Dysfunction: Oridonin can disrupt the mitochondrial electron transport chain, leading to electron leakage and increased production of superoxide anions.
-
Inhibition of Antioxidant Systems: The compound can deplete intracellular levels of glutathione (B108866) (GSH), a key antioxidant molecule, thereby crippling the cell's ability to neutralize ROS.
2.2 ROS-Mediated Apoptosis Signaling The surge in ROS triggers downstream signaling cascades that converge on the apoptotic machinery. The primary pathway involves the c-Jun N-terminal kinase (JNK) signaling cascade.
-
ROS-JNK Pathway: Elevated ROS levels activate the JNK pathway. Activated JNK (phosphorylated JNK) then modulates the expression and activity of the Bcl-2 family of proteins.
-
Bcl-2 Family Regulation: The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. Oridonin-induced ROS/JNK signaling leads to the downregulation of Bcl-2 and the upregulation of Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
Caption: Oridonin-induced pro-oxidant signaling pathway in cancer cells.
2.3 Quantitative Data on Pro-Oxidant Effects
The following table summarizes the pro-oxidant and apoptotic effects of Oridonin across various cancer cell lines.
| Cell Line | Cancer Type | Oridonin Conc. (µM) | Observation | Fold Change/Percentage | Reference |
| HCT116 | Colon Cancer | 20 µM | ROS Accumulation | Significant increase vs. control | |
| HCT116 | Colon Cancer | 20 µM | Apoptosis Rate | ~40% apoptotic cells | |
| HepG2 | Liver Cancer | 10-40 µM | Cell Viability | IC50 ≈ 25 µM | |
| HepG2 | Liver Cancer | 20 µM | ROS Generation | ~3-fold increase vs. control | |
| L929 | Fibrosarcoma | 41.2 µM | Bax/Bcl-2 Ratio | Increased ratio | |
| HGC-27 | Gastric Cancer | 10-40 µM | Cleaved Caspase-3 | Dose-dependent increase |
The Antioxidant Activity of Oridonin
Paradoxically, in non-cancerous cells or under specific inflammatory conditions, Oridonin can exhibit potent antioxidant effects. This activity is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
3.1 The Nrf2-ARE Signaling Pathway Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
3.2 Oridonin-Mediated Nrf2 Activation Oridonin is believed to activate Nrf2 through the following mechanism:
-
Keap1 Modification: Oridonin, possibly through its electrophilic nature, may interact with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction.
-
Nrf2 Stabilization and Translocation: Freed from Keap1, Nrf2 is no longer targeted for degradation. It stabilizes and translocates to the nucleus.
-
ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of several crucial Phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). These enzymes play a vital role in neutralizing ROS and protecting the cell from oxidative damage.
Caption: Oridonin-induced antioxidant signaling pathway via Nrf2 activation.
3.3 Quantitative Data on Antioxidant Effects
The following table summarizes the antioxidant effects of Oridonin.
| Cell/Model System | Condition | Oridonin Conc. | Observation | Fold Change/Percentage | Reference |
| bEND.3 Cells (Endothelial) | OGD/R Injury | 1-10 µM | Nuclear Nrf2 Expression | Dose-dependent increase | |
| Ischemic Mice | Ischemic Stroke | 10 mg/kg | Nuclear Nrf2 Expression | Increased vs. control | |
| Macrophages | Bacterial Infection | Not specified | Nrf2 Activation | Enhanced activation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of Oridonin on ROS and related signaling pathways.
4.1 Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of Oridonin or vehicle control for the specified duration.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells three times with PBS to remove any excess probe.
-
Data Acquisition: Immediately analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Quantification: The mean fluorescence intensity (MFI) of the treated groups is compared to the control group to determine the fold change in ROS levels.
-
4.2 Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the JNK and Nrf2 pathways.
-
Protocol:
-
Protein Extraction: Following treatment with Oridonin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
4.3 General Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating Oridonin's effect on a specific cell line.
Caption: A generalized experimental workflow for studying Oridonin's effects.
Conclusion and Future Perspectives
Oridonin exhibits a remarkable context-dependent regulation of cellular redox status. Its pro-oxidant activity in cancer cells, primarily mediated by ROS-induced, JNK-dependent apoptosis, positions it as a promising candidate for anti-cancer drug development. Conversely, its ability to activate the Nrf2 antioxidant pathway underscores its potential in treating inflammatory diseases and conditions characterized by oxidative stress.
Future research should focus on:
-
Elucidating the precise molecular switch that dictates whether Oridonin acts as a pro-oxidant or an antioxidant. This likely involves factors such as basal cellular redox state, metabolic profile, and the expression levels of key signaling proteins.
-
Developing targeted delivery systems (e.g., nanoparticles) to specifically deliver Oridonin to tumor tissues, thereby maximizing its pro-oxidant anti-cancer effects while minimizing potential off-target effects on healthy cells.
-
Conducting further preclinical and clinical studies to validate the therapeutic efficacy of Oridonin in both cancer and inflammatory disease models.
Understanding the intricate details of Oridonin's interaction with the cellular redox machinery will be paramount to fully harnessing its therapeutic potential.
Oridonin's Interaction with STAT3 Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interaction between Oridonin (B1677485), a natural diterpenoid compound, and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively activated STAT3 is a key driver in many human cancers, making it a prime target for novel therapeutic interventions. Oridonin has emerged as a promising agent that directly and indirectly inhibits this critical oncogenic pathway. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.
Introduction to Oridonin and the STAT3 Signaling Pathway
Oridonin, isolated from the medicinal herb Rabdosia rubescens, has demonstrated potent anti-cancer properties in a variety of preclinical models. Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis. One of the most significant targets of Oridonin is the STAT3 signaling pathway.
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), translocates to the nucleus, where it regulates the expression of genes crucial for tumor progression. These target genes include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1. Dysregulation of the STAT3 pathway is a hallmark of many malignancies, leading to uncontrolled cell growth and survival.
Quantitative Analysis of Oridonin's Efficacy
The inhibitory effect of Oridonin on cancer cell proliferation and the STAT3 signaling pathway has been quantified in numerous studies. The following tables summarize key data from various cancer cell lines.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| U2OS | Osteosarcoma | 30 | 24 | [1] |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [2] |
| 2.627 ± 0.324 | 48 | [2] | ||
| 1.931 ± 0.156 | 72 | [2] | ||
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [2] |
| 9.266 ± 0.409 | 48 | [2] | ||
| 7.412 ± 0.512 | 72 | [2] | ||
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [2] |
| 11.06 ± 0.400 | 48 | [2] | ||
| 8.809 ± 0.158 | 72 | [2] | ||
| A2780 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |
| OVCAR3 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |
| OVCAR8 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |
| SKOV3 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |
| LNCaP | Prostate Cancer | 1.8 - 7.5 µg/ml | - | [4] |
| DU145 | Prostate Cancer | 1.8 - 7.5 µg/ml | - | [4] |
| PC3 | Prostate Cancer | 1.8 - 7.5 µg/ml | - | [4] |
| MCF-7 | Breast Cancer | 1.8 - 7.5 µg/ml | - | [4] |
| MDA-MB-231 | Breast Cancer | 1.8 - 7.5 µg/ml | - | [4] |
| NCI-H520 | Non-small cell lung cancer | 1.8 - 7.5 µg/ml | - | [4] |
| NCI-H460 | Non-small cell lung cancer | 1.8 - 7.5 µg/ml | - | [4] |
| NCI-H1299 | Non-small cell lung cancer | 1.8 - 7.5 µg/ml | - | [4] |
| NB4 | Acute promyelocytic leukemia | 1.8 - 7.5 µg/ml | - | [4] |
| U118 | Glioblastoma multiforme | 1.8 - 7.5 µg/ml | - | [4] |
| U138 | Glioblastoma multiforme | 1.8 - 7.5 µg/ml | - | [4] |
Table 2: Dose-Dependent Effects of Oridonin on STAT3 Signaling Components and Downstream Targets
| Cell Line | Treatment | Target Protein | Effect | Reference |
| CNE-2Z & HNE-1 | Oridonin (dose-dependent) | p-STAT3 | Dose-dependent decrease | [5] |
| LX-2 & HSC-T6 | CYD0682 (Oridonin analog) | p-STAT3 (Tyr705) | Dose-dependent inhibition | [6] |
| SPC-A-1 | Oridonin (10, 40, 80 µM) | Bcl-2 | Dose-dependent decrease | [7] |
| SPC-A-1 | Oridonin (10, 40, 80 µM) | Bax | Dose-dependent increase | [7] |
| AGS | Oridonin (low-dose) | Cyclin D1 | Upregulation | [2] |
| SGC996 & NOZ | Oridonin (7.5, 15, 30 µmol/L) | Bcl-2 | Down-regulation | |
| MDA-MB-231 | Oridonin | Bcl-2 | Down-regulation | [8] |
Molecular Mechanism of Oridonin's Interaction with STAT3 Signaling
Oridonin inhibits the STAT3 signaling pathway through multiple mechanisms, including both direct and indirect actions on key components of the pathway.
-
Direct Inhibition of STAT3: Some studies suggest that Oridonin and its analogs can directly bind to STAT3, preventing its phosphorylation and subsequent activation.
-
Inhibition of Upstream Kinases: Oridonin has been shown to suppress the activity of Janus Kinase 2 (JAK2), a primary upstream kinase responsible for STAT3 phosphorylation. By inhibiting JAK2, Oridonin effectively blocks the initiation of the STAT3 signaling cascade.
-
Modulation of STAT3 Downstream Targets: As a consequence of STAT3 inhibition, the expression of its downstream target genes is altered. Oridonin treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as cyclin D1, ultimately promoting apoptosis and inhibiting cell proliferation.
The following diagram illustrates the key points of intervention by Oridonin in the STAT3 signaling pathway.
Caption: Oridonin's inhibition of the STAT3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between Oridonin and the STAT3 signaling pathway.
Cell Culture and Oridonin Treatment
-
Cell Lines: A variety of human cancer cell lines with constitutively active STAT3 are commonly used, such as U2OS (osteosarcoma), AGS, HGC27, MGC803 (gastric cancer), CNE-2Z, HNE-1 (nasopharyngeal carcinoma), A2780, OVCAR3, OVCAR8, SKOV3 (ovarian cancer), and SPC-A-1 (lung cancer).
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Oridonin Preparation and Treatment: Oridonin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium. Cells are treated with various concentrations of Oridonin for specified time periods (e.g., 24, 48, or 72 hours) before being harvested for subsequent assays.
Western Blot Analysis
Western blotting is a fundamental technique to assess the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against STAT3, p-STAT3 (Tyr705), Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to investigate the direct interaction between Oridonin and STAT3 or the effect of Oridonin on the interaction between STAT3 and its upstream kinases.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody specific to the "bait" protein (e.g., STAT3) is added to the lysate and incubated overnight at 4°C. Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the "prey" protein (e.g., JAK2) and the "bait" protein (STAT3).
In Vivo Xenograft Mouse Model
Animal studies are crucial for evaluating the in vivo efficacy of Oridonin.
-
Animal Model: Athymic nude mice are commonly used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of the mice.
-
Oridonin Administration: Once the tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Oridonin is typically administered via intraperitoneal injection or oral gavage at specific doses (e.g., 20-40 mg/kg) daily or on a set schedule. The control group receives the vehicle (e.g., saline with a small percentage of DMSO).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing Experimental and Logical Workflows
Effective research relies on well-defined workflows. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for investigating Oridonin's effect on the STAT3 pathway and a logical workflow for drug discovery and development.
Caption: Experimental workflow for Oridonin and STAT3 interaction.
Caption: Logical workflow for drug development targeting STAT3.
Conclusion
Oridonin demonstrates significant potential as a therapeutic agent for cancers characterized by aberrant STAT3 signaling. Its multifaceted mechanism of action, involving both direct and indirect inhibition of the STAT3 pathway, underscores its promise. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of Oridonin. Future research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and advancing its development towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits epithelial-mesenchymal transition of human nasopharyngeal carcinoma cells by negatively regulating AKT/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of oridonin on apoptosis and intracellular reactive oxygen species level in triple-negative breast cancer MDA-MB-231 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Oridonin: In Vitro Cell Viability Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oridonin (B1677485), a natural diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anticancer properties. This document provides detailed protocols for assessing the in vitro effects of Oridonin on cancer cell viability, including methodologies for cell viability assays (MTT/CCK-8), apoptosis analysis, and cell cycle profiling. Additionally, it outlines the key signaling pathways modulated by Oridonin, offering a comprehensive guide for researchers investigating its therapeutic potential.
Introduction
Oridonin exerts its anticancer effects through a multi-targeted approach, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3] Its mechanism of action involves the modulation of various signaling pathways critical for cancer cell proliferation and survival.[1][4] Understanding the precise cellular and molecular responses to Oridonin is crucial for its development as a therapeutic agent. The following protocols and data provide a framework for the in vitro evaluation of Oridonin.
Data Presentation
The effects of Oridonin on cell viability are typically dose- and time-dependent.[4][5] A summary of expected quantitative data from various assays is presented below for easy comparison.
Table 1: Oridonin's Effect on Cancer Cell Viability (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Gastric Cancer (AGS) | CCK-8 | 24 | ~20-30 |
| Gastric Cancer (HGC27) | CCK-8 | 48 | ~15-25 |
| Gastric Cancer (MGC803) | CCK-8 | 72 | ~10-20 |
| Bladder Cancer (T24) | CCK-8 | 24 | ~10-15 |
| Colon Carcinoma (HT29) | MTT | 48 | ~15-30 |
| Prostatic Carcinoma (PC-3) | MTT | 24 | ~20-30 |
Note: IC50 values are approximate and can vary based on specific experimental conditions and cell lines.
Table 2: Oridonin's Effect on Cell Cycle Distribution and Apoptosis
| Cell Line | Oridonin Conc. (µM) | Incubation Time (hours) | G2/M Phase Arrest (%) | Apoptotic Cells (%) (Annexin V+) |
| Gastric Cancer (AGS) | 10-20 | 24 | Significant Increase | Significant Increase |
| Colon Carcinoma (HT29) | 30 | 24 | Significant Increase | Not Specified |
| Prostatic Carcinoma (PC-3) | 25 | 24 | Significant Increase | Significant Increase |
| Bladder Cancer (T24) | 1-3 | 48 | Not Specified | Significant Increase |
Experimental Protocols
Preparation of Oridonin Stock Solution
Materials:
-
Oridonin powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of Oridonin powder.
-
Dissolve the Oridonin in anhydrous DMSO to prepare a stock solution (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Note: The final DMSO concentration in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cells of interest
-
96-well plates
-
Complete cell culture medium
-
Oridonin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4][5]
-
The next day, treat the cells with various concentrations of Oridonin (e.g., 0, 2, 4, 6, 10, 15, 20, 30, 40 µM) for different time points (e.g., 24, 48, 72 hours).[4][6] Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest Oridonin concentration.
-
For MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
-
For CCK-8 Assay:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6][7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Oridonin
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Oridonin for the specified time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with Oridonin
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Oridonin as described for the apoptosis assay and harvest the cells.
-
Fix the cells by resuspending the cell pellet in ice-cold PBS and adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
Visualizations
Caption: General workflow for in vitro analysis of Oridonin's effects on cancer cells.
Caption: Key signaling pathways modulated by Oridonin in cancer cells.
Mechanism of Action
Oridonin induces anticancer effects by modulating several key signaling pathways. It is known to generate reactive oxygen species (ROS), which in turn activates pro-apoptotic pathways such as p53 and MAPK.[1] Concurrently, Oridonin inhibits pro-survival signaling cascades, including the NF-κB, PI3K/AKT, and Wnt/β-catenin pathways.[1][4] This dual action of promoting cell death pathways while suppressing survival mechanisms contributes to its efficacy in inhibiting cancer cell growth. Furthermore, Oridonin has been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis.[1]
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
Oridonin Dosage for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This document provides a comprehensive overview of Oridonin dosage and administration in various in vivo animal models, intended to guide researchers in designing and executing their preclinical studies. The information is compiled from a range of studies, highlighting effective dosages, administration routes, and key experimental protocols.
Data Presentation: Oridonin Dosage in Animal Models
The following table summarizes the quantitative data on Oridonin dosage from various preclinical studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease indication, and administration route.
| Animal Model | Disease/Condition | Route of Administration | Dosage | Key Findings |
| BALB/c nude mice | Bladder Cancer (T24 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg/day | Significantly restrained tumor growth.[3] |
| BALB/c nude mice | Prostate Cancer (RM-1 xenograft) | Intraperitoneal (i.p.) | 1.875 mg/mL & 7.5 mg/mL | Inhibited tumor growth effectively.[4] |
| Sarcoma-180 tumor-bearing mice | Sarcoma | Not specified | 20 mg/kg | Nanosuspension showed greater tumor inhibition than Oridonin solution.[5] |
| BALB/c mice | Acute Lung Injury (LPS-induced) | Intraperitoneal (i.p.) | 20 mg/kg | Alleviated inflammatory infiltration in the lungs.[6] |
| C57BL/6 mice | Cisplatin-induced Acute Kidney Injury | Not specified | 15 mg/kg | Attenuated renal dysfunction and histopathological changes.[7] |
| C57BL/6 mice | Acute Liver Injury (LPS/D-GalN-induced) | Intraperitoneal (i.p.) | 0.2 mg/0.5 ml | Improved survival rate and alleviated liver abnormalities.[8] |
| Diabetic WT mice | Type 2 Diabetes (High-Fat Diet-induced) | Not specified | 3 mg/kg/day | Reduced fasting blood glucose levels.[9] |
| BALB/c nude mice | Acute Toxicity (LD50) | Intraspleen or intraportal vein | 13.61 mg/kg·d⁻¹ | Determined the median lethal dose for this specific administration route.[10] |
| Rats | Pharmacokinetic Study | Oral | 20, 40, 80 mg/kg | Absolute bioavailability was dose-dependent (4.32%, 4.58%, 10.80%).[11] |
| Wistar rats | Pharmacokinetic Study | Intravenous (i.v.) | 12.5 mg/kg | Characterized pharmacokinetic parameters including half-life and clearance.[12] |
Experimental Protocols
General Protocol for In Vivo Antitumor Activity Assessment
This protocol is a generalized procedure based on common practices in xenograft models.
a. Oridonin Preparation:
-
Dissolve Oridonin in a suitable vehicle. A common vehicle is a solution of Dimethyl Sulfoxide (DMSO), followed by dilution with saline or phosphate-buffered saline (PBS). For instance, dissolve Oridonin in 1% DMSO and dilute with normal saline.[7] The final concentration of DMSO should be kept low to avoid toxicity.
b. Animal Model:
-
Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old.
-
Inject cancer cells (e.g., T24, RM-1) subcutaneously into the flank of the mice.[3][4]
-
Monitor tumor growth regularly using calipers.
c. Experimental Groups:
-
Control Group: Receives the vehicle solution only.
-
Treatment Group(s): Receive Oridonin at different dosages (e.g., 10 mg/kg, 20 mg/kg).
-
Randomly assign animals to groups once tumors reach a palpable size.
d. Administration:
-
Administer Oridonin via the chosen route (e.g., intraperitoneal injection) daily or as determined by preliminary studies.[3][4]
e. Endpoint Analysis:
-
Monitor body weight and tumor volume throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological analysis of the tumor and major organs to assess efficacy and potential toxicity.[10]
-
Conduct molecular analyses (e.g., Western blot, immunohistochemistry) on tumor tissues to investigate the mechanism of action.[3][4]
Protocol for In Vivo Anti-inflammatory Activity Assessment (LPS-induced Model)
This protocol is a generalized procedure for evaluating the anti-inflammatory effects of Oridonin.
a. Oridonin Preparation:
-
Prepare Oridonin solution as described in the antitumor protocol.
b. Animal Model:
-
Use a standard mouse strain, such as C57BL/6 or BALB/c, typically 6-8 weeks old.[6]
c. Experimental Groups:
-
Control Group: Receives vehicle only.
-
LPS Group: Receives Lipopolysaccharide (LPS) to induce inflammation.
-
Treatment Group: Receives Oridonin prior to LPS administration.
d. Administration:
-
Administer Oridonin (e.g., 20 mg/kg, i.p.) one hour before the inflammatory challenge.[6][8]
-
Induce inflammation by administering LPS (e.g., intraperitoneal injection or intranasal infusion).[6]
e. Endpoint Analysis:
-
Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[13]
-
Harvest relevant tissues (e.g., lungs, liver) for histological examination to assess tissue damage and inflammatory cell infiltration.[6][8]
-
Perform molecular analysis on tissues to evaluate the expression of inflammatory markers and signaling pathways (e.g., NF-κB, NLRP3 inflammasome).[13]
Mandatory Visualizations
Signaling Pathways
Oridonin has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Caption: Key signaling pathways modulated by Oridonin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating Oridonin's efficacy in an in vivo animal model.
Caption: General experimental workflow for in vivo studies.
Discussion and Considerations
-
Toxicity: While Oridonin shows therapeutic potential, it is important to consider its dose-dependent toxicity. High doses have been associated with hepatotoxicity and nephrotoxicity.[10] Therefore, preliminary dose-range-finding studies are recommended.
-
Bioavailability: Oridonin has low oral bioavailability, which can be a limiting factor.[11][14] Novel formulations such as nanosuspensions and liposomes have been developed to enhance its delivery and efficacy.[5][10]
-
Mechanism of Action: Oridonin's therapeutic effects are mediated through the modulation of multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, and the NLRP3 inflammasome.[1][9][14] Understanding these mechanisms can help in designing combination therapies and identifying relevant biomarkers.
-
Vehicle Selection: The choice of vehicle for Oridonin administration is critical. DMSO is commonly used, but its concentration should be carefully controlled to avoid confounding effects.[10]
These application notes and protocols are intended as a guide. Researchers should adapt the methodologies to their specific research questions and adhere to institutional guidelines for animal care and use.
References
- 1. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin ameliorates lipopolysaccharide/D-galactosamine-induced acute liver injury in mice via inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From in vivo disposition to therapeutic action: Tracing the pharmacokinetic journey and unveiling the anti-UC potential of oridonin and its sulfonate-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oridonin Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a natural diterpenoid compound extracted from the traditional Chinese herb Rabdosia rubescens, has demonstrated significant anti-tumor activities across a variety of cancers, including lung cancer.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple cellular processes, such as inducing apoptosis and autophagy, inhibiting cell proliferation, and triggering cell cycle arrest.[4] These application notes provide a summary of the quantitative effects of Oridonin on lung cancer cell lines and detailed protocols for key in vitro experiments.
Mechanism of Action
Oridonin exerts its anticancer effects by targeting several critical signaling pathways involved in cell survival, proliferation, and death. In non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), Oridonin has been shown to induce apoptosis, modulate autophagy, and cause cell cycle arrest by influencing pathways like PI3K/Akt/mTOR and MAPK/ERK.[4]
Induction of Apoptosis
Oridonin is a potent inducer of apoptosis in lung cancer cells. A primary mechanism is the regulation of the Bcl-2 family of proteins. Oridonin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, ultimately resulting in programmed cell death.
Caption: Oridonin-induced apoptotic pathway.
Regulation of Autophagy
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Oridonin's effect on autophagy in lung cancer cells can be context-dependent. Some studies show that Oridonin induces autophagy, which, in some cases, can lead to apoptotic cell death. It can also cause the accumulation of autophagosomes, sensitizing cells to other chemotherapeutic agents like cisplatin. This process is often mediated through the AMPK/Akt/mTOR signaling pathway.
Inhibition of Proliferation and Metastasis
Oridonin effectively inhibits the proliferation of various lung cancer cell lines, including A549, H1299, SPC-A-1, and HCC827, in a dose- and time-dependent manner. It can also suppress the migration and invasion of cancer cells by targeting pathways such as the FAK-ERK1/2 and EGFR/ERK/MMP-12 signaling cascades.
Cell Cycle Arrest
Treatment with Oridonin can lead to cell cycle arrest, primarily at the G2/M or S phase, preventing cancer cells from dividing and proliferating. This effect is associated with the modulation of cell cycle regulatory proteins.
Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often hyperactivated in lung cancer. Oridonin has been shown to suppress the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting tumor growth and promoting apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and survival. Oridonin can modulate this pathway, often by inhibiting the phosphorylation of ERK, which contributes to its anti-proliferative effects.
References
- 1. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits the migration and epithelial‐to‐mesenchymal transition of small cell lung cancer cells by suppressing FAK‐ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin's Therapeutic Potential in Breast Cancer: Application Notes and Protocols for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anticancer properties.[1][2][3] Accumulating evidence from preclinical studies highlights its efficacy in inhibiting the growth and metastasis of breast cancer.[2][4] This document provides a comprehensive overview of the application of Oridonin in breast cancer xenograft models, detailing its mechanisms of action, experimental protocols, and key findings to guide further research and drug development.
Mechanism of Action
Oridonin exerts its anti-tumor effects in breast cancer through a multi-targeted approach, influencing several critical signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
Key Signaling Pathways Modulated by Oridonin:
-
PI3K/AKT/mTOR Pathway: Oridonin has been shown to selectively impair the growth of breast cancer cells with hyperactivation of the PI3K/AKT signaling pathway. It can inhibit the phosphorylation of AKT and the downstream mTOR target S6, leading to decreased cell proliferation and induction of apoptosis. Furthermore, Oridonin may affect this pathway by inhibiting the biosynthesis of essential amino acids like valine, leucine, and isoleucine.
-
Notch Signaling Pathway: Studies have identified the Notch signaling pathway as a direct target of Oridonin in breast cancer. By inhibiting the expression of Notch receptors (Notch 1-4), Oridonin can suppress tumor growth and metastasis and promote apoptosis.
-
ROS-Related Nrf2/HO-1 Pathway: In nanoparticle formulations, Oridonin has been observed to inhibit breast cancer progression by modulating the ROS-related Nrf2/HO-1 signaling pathway.
-
NF-κB Signaling Pathway: The anti-inflammatory and anticancer effects of Oridonin are partly attributed to its ability to suppress the NF-κB signaling pathway.
-
Other Pathways: Oridonin has also been implicated in the regulation of the TGF-β1/Smad2/3 and Wnt/β-catenin pathways in other cancers, which may also be relevant in breast cancer. It can also suppress the expression of MMP-2/MMP-9 and regulate the Integrin β1/FAK pathway, impacting cell migration and invasion.
Data Presentation: Efficacy of Oridonin in Breast Cancer Xenograft Models
The following tables summarize the quantitative data from various studies investigating the in vivo efficacy of Oridonin and its derivatives in suppressing tumor growth in breast cancer xenograft models.
Table 1: Effect of Oridonin on Tumor Growth in 4T1 Breast Cancer Xenograft Model
| Treatment Group | Dosage | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Oridonin | 1 mg/kg | 28 days | 33% | 31% | |
| Oridonin | 5 mg/kg | 28 days | 72% | 84% |
Table 2: Efficacy of Oridonin-Loaded Nanoparticles (ORI-NPs) in MCF-7 Breast Cancer Xenograft Model
| Treatment Group | Observation | Result | Reference |
| ORI-NPs | Tumor Growth | Markedly inhibited | |
| Free Oridonin | Tumor Growth | No inhibitory effect | |
| ORI-NPs | Angiogenesis | Markedly inhibited |
Table 3: Comparative Efficacy of Oridonin and its Analogue CYD0682 in MDA-MB-231 Xenograft and MMTV-PyMT Transgenic Models
| Treatment Group | Model | Tumor Volume | Tumor Weight | Reference |
| Oridonin | MDA-MB-231 Xenograft | Significantly smaller than control | Lighter than control | |
| CYD0682 | MDA-MB-231 Xenograft | Significantly smaller than Oridonin group | Lighter than Oridonin group | |
| Oridonin | MMTV-PyMT Transgenic | Significantly smaller than control | Not Reported | |
| CYD0682 | MMTV-PyMT Transgenic | Significantly smaller than Oridonin group | Not Reported |
Visualizing Oridonin's Mechanism and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Oridonin and a typical experimental workflow for evaluating its efficacy in a breast cancer xenograft model.
Figure 1: Oridonin's multifaceted impact on key breast cancer signaling pathways.
Figure 2: Standardized workflow for assessing Oridonin in a xenograft model.
Experimental Protocols
The following are generalized protocols for conducting breast cancer xenograft studies with Oridonin, based on methodologies reported in the literature.
Breast Cancer Xenograft Model Establishment
-
Cell Lines: Human breast cancer cell lines such as MCF-7, MDA-MB-231, or murine 4T1 cells are commonly used.
-
Animals: Female athymic nude mice (4-6 weeks old) are typically used.
-
Procedure:
-
Culture the selected breast cancer cells to 80-90% confluency.
-
Harvest the cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^6 to 5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 1-2 weeks.
-
Oridonin Treatment Protocol
-
Drug Preparation: Oridonin (purity ≥ 98%) can be dissolved in a vehicle such as DMSO and then diluted with PBS or saline for injection. For nanoparticle formulations, Oridonin is encapsulated in biodegradable polymers like PLGA-PEG.
-
Treatment Groups:
-
Vehicle Control Group (e.g., DMSO/saline mixture)
-
Oridonin Treatment Group(s) (e.g., 1 mg/kg, 5 mg/kg body weight)
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer Oridonin or the vehicle control via intraperitoneal or intravenous injection.
-
Treatment is typically administered daily or on a specified schedule (e.g., once daily for 21 days with a 1-day interval every 6 days) for a period of 3-4 weeks.
-
Tumor Growth Measurement and Analysis
-
Measurement: Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculation: Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition rate.
-
Fix a portion of the tumor tissue in formalin for immunohistochemistry and snap-freeze the remaining tissue for Western blot analysis.
-
Immunohistochemistry (IHC)
-
Purpose: To detect the expression and localization of specific proteins within the tumor tissue.
-
Key Markers:
-
Ki-67: A marker for cell proliferation.
-
Cleaved Caspase-3: A marker for apoptosis.
-
CD31: A marker for microvessel density to assess angiogenesis.
-
-
Procedure:
-
Embed formalin-fixed, paraffin-embedded tumor sections on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against the target proteins (e.g., Ki-67, cleaved caspase-3, CD31).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining intensity and distribution.
-
Western Blot Analysis
-
Purpose: To quantify the expression levels of specific proteins in tumor lysates.
-
Target Proteins:
-
PI3K/AKT/mTOR pathway: p-AKT, AKT, p-mTOR, mTOR, p-S6.
-
Notch pathway: Notch 1-4.
-
Apoptosis-related proteins: Bcl-2, Bax, cleaved PARP, Caspase-8.
-
-
Procedure:
-
Homogenize the frozen tumor tissue and extract total protein using a lysis buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Oridonin demonstrates significant antitumor activity in breast cancer xenograft models by modulating multiple signaling pathways, thereby inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. Its efficacy, particularly when delivered via nanoparticle systems to overcome bioavailability challenges, positions it as a promising candidate for further development as a breast cancer therapeutic. The protocols and data presented herein provide a valuable resource for researchers aiming to investigate and harness the therapeutic potential of Oridonin.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Oridonin-Induced Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oridonin (B1677485), a natural diterpenoid compound extracted from the traditional Chinese herb Rabdosia rubescens, has demonstrated significant anti-tumor effects across a variety of malignancies.[1] In the context of hematological cancers, Oridonin is a potent inducer of apoptosis in leukemia cells, making it a promising candidate for further therapeutic development.[2][3][4][5] These application notes provide a comprehensive overview of the molecular mechanisms underlying Oridonin's pro-apoptotic activity, a summary of its efficacy in various leukemia cell lines, and detailed protocols for key experimental procedures to study its effects.
Mechanism of Action
Oridonin induces apoptosis in leukemia cells primarily through the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS) and augmented by the suppression of critical cell survival pathways.
ROS Generation and Activation of the Intrinsic Pathway
A primary mechanism of Oridonin is the induction of intracellular ROS. This oxidative stress acts as a key upstream trigger for the mitochondrial-mediated apoptotic cascade. The generated ROS leads to a disruption of the mitochondrial membrane potential (ΔΨm), altering the balance of Bcl-2 family proteins. Oridonin down-regulates the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, cleaves and activates executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like Poly (ADP-ribose) polymerase (PARP).
References
- 1. Oridonin-induced apoptosis in leukemia K562 cells and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effect of oridonin on NB4 cells and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin in combination with imatinib exerts synergetic anti-leukemia effect in Ph+ acute lymphoblastic leukemia cells in vitro by inhibiting activation of LYN/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin: A Promising Natural Compound in Rheumatoid Arthritis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, is emerging as a significant area of interest in rheumatoid arthritis (RA) research. Its diverse pharmacological activities, including anti-inflammatory, pro-apoptotic, and immunomodulatory effects, position it as a potential therapeutic agent for this chronic autoimmune disease. These application notes provide a comprehensive overview of the current understanding of Oridonin's role in RA, with detailed protocols for in vitro studies based on existing literature.
Mechanism of Action in Rheumatoid Arthritis
Oridonin exerts its therapeutic effects in RA primarily by targeting fibroblast-like synoviocytes (FLS), key players in the pathogenesis of the disease that contribute to synovial inflammation and joint destruction.[1][2] The primary mechanisms of action of Oridonin in RA FLS include the induction of apoptosis (programmed cell death), inhibition of proliferation, and modulation of autophagy.[3][4][5]
Key Signaling Pathways Modulated by Oridonin:
-
MAPK Pathway: Oridonin has been shown to suppress the phosphorylation of ERK1/2 and JNK, components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[1]
-
Endoplasmic Reticulum (ER) Stress Pathway: Recent studies indicate that Oridonin can induce apoptosis in RA-FLS through the PERK/eIF2α/CHOP signaling pathway, a key component of the ER stress response.[6][7]
-
NF-κB Pathway: The anti-inflammatory effects of Oridonin are linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation in RA.[8][9][10]
-
JAK/STAT Pathway: While direct modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway by Oridonin in RA is still under investigation, this pathway is a critical mediator of cytokine signaling in RA and represents a potential target.[11][12][13]
Data Presentation: In Vitro Efficacy of Oridonin
The following tables summarize the quantitative data from various studies on the effects of Oridonin on RA-FLS.
| Parameter | Cell Type | Time Point | IC50 Value | Reference |
| Cell Proliferation | RA-FLS | 24 h | 8.28 µg/mL | [4][5] |
| 48 h | 7.88 µg/mL | [4][5] | ||
| 72 h | 8.35 µg/mL | [4][5] | ||
| RA-FLS | 24 h | 20.21 µM | [7] |
Table 1: Inhibitory Concentration (IC50) of Oridonin on RA-FLS Proliferation.
| Oridonin Concentration | Time Point | Effect | Quantitative Data | Reference |
| 8 µg/mL | 24 h | Increased Apoptosis | 4.1% increase | [4][5] |
| 8 µg/mL | 6 h | Inhibition of Autophagy | 80.01% inhibition of ATG5, 42.12% inhibition of Beclin1 | [4][5] |
| 20, 25, 30 µM | 24 h | Increased Cytotoxicity | Significant increase in LDH release | [7] |
Table 2: Effects of Oridonin on Apoptosis, Autophagy, and Cytotoxicity in RA-FLS.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Oridonin in RA-FLS, based on methodologies cited in the literature.[1][4][6]
Cell Culture of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
Materials:
-
Synovial tissue from RA patients (obtained with ethical approval)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Mince the synovial tissue into small pieces.
-
Digest the tissue with collagenase in DMEM/F-12 medium for 2-4 hours at 37°C.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA. Cells from passages 3-6 are typically used for experiments.
Cell Proliferation Assay (MTT Assay)
Materials:
-
RA-FLS
-
96-well plates
-
Oridonin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Oridonin (e.g., 0, 2, 4, 6, 8, 10 µg/mL) for 24, 48, and 72 hours.[4]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Materials:
-
RA-FLS
-
6-well plates
-
Oridonin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed RA-FLS in 6-well plates and treat with the desired concentration of Oridonin (e.g., 8 µg/mL) for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
Western Blot Analysis
Materials:
-
RA-FLS
-
Oridonin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, anti-caspase-3, anti-Bax, anti-ATG5, anti-Beclin1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat RA-FLS with Oridonin for the desired time and concentration.
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of Oridonin in rheumatoid arthritis.
Caption: Oridonin's multifaceted mechanism of action in RA-FLS.
Caption: A typical experimental workflow for evaluating Oridonin's effects.
Caption: Key inflammatory signaling pathways in RA targeted by Oridonin.
References
- 1. Oridonin Inhibits Cell Proliferation and Induces Apoptosis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Oridonin suppresses autophagy and survival in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Promotes Apoptosis in Rheumatoid Arthritis Fibroblast-like Synoviocytes Through PERK/eIF2α/CHOP of Endoplasmic Reticulum Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin Promotes Apoptosis in Rheumatoid Arthritis Fibroblast-like Synoviocytes Through PERK/eIF2α/CHOP of Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in biomedical research for its potent anti-inflammatory and anti-cancer properties.[1][2][3][4] Mechanistic studies have revealed that Oridonin exerts its biological effects by modulating a variety of cellular signaling pathways, making it a compelling candidate for therapeutic development.[1] Western blot analysis is a cornerstone technique for elucidating the molecular mechanisms of Oridonin, allowing for the precise quantification of changes in protein expression and post-translational modifications within these critical pathways.
This document provides detailed application notes and standardized protocols for utilizing Western blot analysis to investigate the effects of Oridonin on key signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, as well as proteins involved in apoptosis.
Mechanism of Action and Key Signaling Pathways
Oridonin's multifaceted anti-cancer activity stems from its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation and metastasis in a wide range of cancer cell types. These effects are mediated through the modulation of several key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Oridonin has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the suppression of downstream pro-survival signals.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate decisions. Oridonin can differentially modulate the activation of these kinases to promote apoptosis. For instance, it has been observed to activate the pro-apoptotic JNK pathway.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Oridonin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory and anti-apoptotic genes.
-
Apoptosis Pathway: Oridonin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves altering the expression of Bcl-2 family proteins (e.g., increasing the Bax/Bcl-2 ratio) and activating caspases, the key executioners of apoptosis.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected dose-dependent effects of Oridonin on key proteins in various signaling pathways, as commonly observed in Western blot analyses. The data presented is a representative compilation from multiple studies and may vary depending on the cell line and experimental conditions.
Table 1: Effect of Oridonin on PI3K/Akt Signaling Pathway Proteins
| Target Protein | Oridonin Concentration (µM) | Expected Change in Expression/Phosphorylation |
| p-PI3K | 5 - 40 | ↓ |
| PI3K | 5 - 40 | ↔ |
| p-Akt | 5 - 40 | ↓ |
| Akt | 5 - 40 | ↔ |
| p-mTOR | 10 - 50 | ↓ |
| mTOR | 10 - 50 | ↔ |
Table 2: Effect of Oridonin on MAPK Signaling Pathway Proteins
| Target Protein | Oridonin Concentration (µM) | Expected Change in Expression/Phosphorylation |
| p-ERK1/2 | 10 - 50 | ↓ or ↑ (cell type dependent) |
| ERK1/2 | 10 - 50 | ↔ |
| p-JNK | 10 - 50 | ↑ |
| JNK | 10 - 50 | ↔ |
| p-p38 | 10 - 50 | ↑ |
| p38 | 10 - 50 | ↔ |
Table 3: Effect of Oridonin on NF-κB Signaling Pathway Proteins
| Target Protein | Oridonin Concentration (µM) | Expected Change in Expression/Phosphorylation |
| p-IκBα | 10 - 50 | ↓ |
| IκBα | 10 - 50 | ↑ |
| p-p65 (nuclear) | 10 - 50 | ↓ |
| p65 (nuclear) | 10 - 50 | ↓ |
Table 4: Effect of Oridonin on Apoptosis-Related Proteins
| Target Protein | Oridonin Concentration (µM) | Expected Change in Expression |
| Bax | 10 - 50 | ↑ |
| Bcl-2 | 10 - 50 | ↓ |
| Cleaved Caspase-3 | 10 - 50 | ↑ |
| Cleaved Caspase-9 | 10 - 50 | ↑ |
| Cleaved PARP | 10 - 50 | ↑ |
| Cytochrome c (cytosolic) | 10 - 50 | ↑ |
Note: ↓ indicates a decrease, ↑ indicates an increase, and ↔ indicates no significant change.
Experimental Protocols
General Workflow for Oridonin Treatment and Western Blot Analysis
Figure 1: General experimental workflow for Western blot analysis of Oridonin-treated cells.
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., HeLa, HCT116, PC3) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare stock solutions of Oridonin in DMSO.
-
Treat cells with various concentrations of Oridonin (e.g., 0, 5, 10, 20, 40 µM) for a predetermined duration (e.g., 12, 24, or 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest Oridonin treatment.
2. Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
Oridonin's Effect on the PI3K/Akt Signaling Pathway
Figure 2: Oridonin inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.
Oridonin's Modulation of the MAPK Signaling Pathway
Figure 3: Oridonin differentially modulates MAPK signaling, promoting apoptosis through JNK and p38 activation.
Oridonin's Inhibition of the NF-κB Signaling Pathway
Figure 4: Oridonin suppresses NF-κB signaling by preventing IκBα degradation and subsequent nuclear translocation of NF-κB.
Oridonin-Induced Apoptosis Pathway
Figure 5: Oridonin induces apoptosis by upregulating Bax, downregulating Bcl-2, and activating the caspase cascade.
References
Oridonin's Synergistic Effect with Cisplatin in Vitro: A Detailed Application Guide
Introduction: Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-cancer properties. When used in combination with the conventional chemotherapeutic agent cisplatin (B142131), oridonin exhibits a synergistic effect, enhancing the cytotoxicity of cisplatin against various cancer cell lines in vitro. This application note provides a comprehensive overview of the in vitro applications of this drug combination, detailing the underlying mechanisms, experimental protocols, and key quantitative findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.
I. Quantitative Data Summary
The synergistic effect of Oridonin and Cisplatin has been quantified across different cancer cell lines. The following tables summarize the key findings from various in vitro studies.
Table 1: Synergistic Cytotoxicity of Oridonin and Cisplatin on Esophageal Squamous Carcinoma Cells (ESCC)
| Cell Line | p53 Status | Combination Index (CI) | Conclusion |
| KYSE30 | Mutant | 0.403 | Synergistic Effect |
| KYSE510 | Mutant | 0.389 | Synergistic Effect |
| TE1 | Mutant | 0.792 | Synergistic Effect |
| KYSE150 | Wild-type | 1.004 | Additive Effect |
| EC109 | Wild-type | 1.016 | Additive Effect |
| KYSE410 | Wild-type | 1.061 | Additive Effect |
| Data sourced from a study on esophageal squamous carcinoma cells, where a CI value < 1 indicates a synergistic effect.[1] |
Table 2: Reversal of Cisplatin Resistance in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 of Cisplatin (µM) after 48h |
| A2780/DDP | Cisplatin alone | 50.97 |
| A2780/DDP | Cisplatin + 20 µM Oridonin | 26.12 |
| SKOV3/DDP | Cisplatin alone | 135.20 |
| SKOV3/DDP | Cisplatin + 20 µM Oridonin | 73.00 |
| This table demonstrates Oridonin's ability to significantly lower the IC50 value of cisplatin in resistant ovarian cancer cell lines.[2] |
Table 3: Apoptosis Induction in Ovarian and Esophageal Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| A2780/DDP | Oridonin alone | 42.67 |
| A2780/DDP | Cisplatin alone | 40.73 |
| A2780/DDP | Oridonin + Cisplatin | 71.24 |
| KYSE30 | Oridonin + Cisplatin | Significantly higher than single drug treatment |
| The combination of Oridonin and Cisplatin leads to a marked increase in apoptosis in cancer cells.[1][2] |
II. Mechanistic Insights: Signaling Pathways
The synergistic interaction between Oridonin and Cisplatin is attributed to their combined effects on multiple signaling pathways.
A. Induction of Apoptosis via the AMPK/Akt/mTOR Pathway
In non-small cell lung cancer cells (A549), Oridonin enhances cisplatin-induced apoptosis through the modulation of the AMPK/Akt/mTOR signaling pathway.[3][4] Oridonin activates AMPK, which in turn inhibits the Akt/mTOR pathway, leading to an accumulation of autophagosomes and subsequent apoptosis.[3][5]
References
- 1. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin and TRAIL Co-administration: A Novel Strategy to Induce Apoptosis in Melanoma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma remains a significant challenge in oncology due to its high metastatic potential and resistance to conventional therapies. A promising avenue of research involves sensitizing cancer cells to apoptosis-inducing agents. This document details the synergistic pro-apoptotic effect of co-administering Oridonin (B1677485), a natural diterpenoid from the plant Rabdosia rubescens, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Evidence primarily from studies on uveal melanoma suggests that Oridonin can significantly enhance the efficacy of TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5).[1][2] These findings present a compelling case for further investigation into this combination therapy for melanoma treatment.
While the synergistic effect of Oridonin and TRAIL has been demonstrated in uveal melanoma cell lines, further research is needed to confirm its efficacy in cutaneous melanoma.[1] Additionally, in vivo studies are required to validate these in vitro findings and to evaluate the therapeutic potential of this combination in a whole-organism setting.
Mechanism of Action: Oridonin-Mediated Sensitization to TRAIL
The primary mechanism by which Oridonin sensitizes melanoma cells to TRAIL is through the upregulation of Death Receptor 5 (DR5), a key receptor for TRAIL-mediated apoptosis.[1][2] In TRAIL-resistant melanoma cells, the expression of DR5 on the cell surface may be insufficient to trigger a robust apoptotic signal upon TRAIL binding. Oridonin treatment increases the expression of DR5, thereby amplifying the apoptotic signal initiated by TRAIL. This leads to a synergistic increase in apoptosis in melanoma cells treated with the combination compared to either agent alone.[1]
The signaling cascade following DR5 upregulation by Oridonin and subsequent TRAIL binding involves the activation of the extrinsic apoptosis pathway. This includes the activation of caspase-3 and the pro-apoptotic protein BAX, coupled with the downregulation of anti-apoptotic proteins such as XIAP and BCL-2.[1] The precise upstream mechanism by which Oridonin upregulates DR5 is an area of ongoing investigation, with potential involvement of pathways such as p53.
Data Presentation
The following tables summarize the quantitative data from a study on the co-administration of Oridonin and TRAIL in the uveal melanoma cell line MUM-2B.
Table 1: Synergistic Inhibition of Cell Viability in MUM-2B Cells
| Treatment | Concentration | Inhibition Rate (%) |
| Oridonin | 25 µmol/L | Not specified |
| TRAIL | 250 ng/mL | Not specified |
| Oridonin + TRAIL | 25 µmol/L + 250 ng/mL | 77.26 ± 1.82 |
| Paclitaxel (Positive Control) | 5 µmol/L | 67.02 ± 1.85 |
Data from a study on uveal melanoma cells.[1]
Table 2: Effect of Oridonin and TRAIL on Apoptosis in MUM-2B Cells
| Treatment | Concentration | Apoptosis Rate (%) |
| Control | - | < 5 |
| Oridonin | 12.5 µmol/L | Not significantly different from control |
| TRAIL | 125 ng/mL | Significantly increased vs. control (P<0.05) |
| Oridonin + TRAIL | 12.5 µmol/L + 125 ng/mL | Significantly increased vs. TRAIL alone (P<0.05) |
Data from a study on uveal melanoma cells.[1]
Table 3: Effect of Oridonin and TRAIL on Apoptosis-Related Protein Expression in MUM-2B Cells
| Protein | Oridonin + TRAIL Treatment | Effect |
| DR5 | Combined | Increased |
| a-caspase-3 (activated) | Combined | Increased |
| BAX | Combined | Increased |
| XIAP | Combined | Decreased |
| BCL-2 | Combined | Decreased |
Data from a study on uveal melanoma cells.[1]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the synergistic effects of Oridonin and TRAIL in melanoma cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Oridonin and TRAIL on the viability of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., MUM-2B, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oridonin (stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Oridonin and TRAIL in complete medium.
-
Treat the cells with various concentrations of Oridonin alone, TRAIL alone, and in combination. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in melanoma cells treated with Oridonin and TRAIL.
Materials:
-
Melanoma cells
-
Oridonin and TRAIL
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Oridonin, TRAIL, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the expression of apoptosis-related proteins.
Materials:
-
Treated melanoma cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DR5, anti-cleaved caspase-3, anti-BAX, anti-BCL-2, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DR5 at 1:1000 dilution, anti-cleaved caspase-3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize to a loading control like β-actin.
siRNA-Mediated Gene Silencing
This protocol is to confirm the role of DR5 in the synergistic effect.
Materials:
-
Melanoma cells
-
DR5-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Seed melanoma cells in 6-well plates to be 60-80% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours to achieve gene silencing.
-
Confirm DR5 knockdown by Western blot or qPCR.
-
Treat the transfected cells with the Oridonin and TRAIL combination and assess cell viability or apoptosis as described in the previous protocols.
Areas for Future Research
-
Efficacy in Cutaneous Melanoma: Investigating the synergistic effect of Oridonin and TRAIL in common cutaneous melanoma cell lines (e.g., A375, SK-MEL-28) is a critical next step.
-
In Vivo Studies: Preclinical animal models, such as melanoma xenografts in immunodeficient mice, are necessary to evaluate the in vivo efficacy and safety of the Oridonin and TRAIL combination therapy.
-
Mechanism of DR5 Upregulation: Elucidating the precise molecular pathway by which Oridonin upregulates DR5 expression will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic targets. Potential pathways to investigate include the p53 and endoplasmic reticulum stress pathways.
-
Pharmacokinetics and Drug Delivery: Optimizing the delivery and bioavailability of Oridonin, potentially through nanoformulations, could enhance its therapeutic efficacy in combination with TRAIL.
By addressing these research areas, the full potential of Oridonin and TRAIL co-administration as a novel therapeutic strategy for melanoma can be realized.
References
Troubleshooting & Optimization
Technical Support Center: Oridonin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Oridonin (B1677485) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Oridonin poorly soluble in aqueous solutions?
A1: Oridonin is a natural diterpenoid compound with a hydrophobic molecular structure.[1][2] This inherent hydrophobicity leads to low water solubility, which can present challenges for its application in aqueous cell culture media.[1][3]
Q2: What is the recommended solvent for preparing Oridonin stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Oridonin stock solutions for in vitro experiments due to its high solubility for the compound. It is recommended to use anhydrous, high-purity DMSO to ensure the stability and solubility of Oridonin.
Q3: What should I do if Oridonin precipitates when I add it to my cell culture medium?
A3: Precipitation of Oridonin upon addition to aqueous culture media is a common issue. Here are several troubleshooting steps:
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, as higher concentrations can be toxic to cells. Many cell lines can tolerate up to 1%, but some, particularly primary cells, are more sensitive. It is always best to keep the DMSO concentration as low as possible, ideally below 0.1%.
-
Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the Oridonin stock solution can sometimes help maintain its solubility.
-
Increase the Volume of Media: Diluting the Oridonin stock solution into a larger volume of media can help prevent the concentration from exceeding its solubility limit in the aqueous environment.
-
Vortex Immediately After Dilution: Mix the solution thoroughly by vortexing immediately after adding the Oridonin stock to the media to ensure it is evenly dispersed.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
A4: The sensitivity of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines. While some robust cell lines can tolerate up to 0.5% or even 1% DMSO without significant cytotoxicity, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the concentration you intend to use. Concentrations of 5% and higher are generally cytotoxic.
Q5: Are there alternatives to DMSO for improving Oridonin's solubility?
A5: Yes, several alternative methods can be employed to enhance the solubility of Oridonin:
-
Cyclodextrins: Complexation with cyclodextrins, such as α-, β-, and γ-cyclodextrins, can significantly improve the aqueous solubility of Oridonin. γ-cyclodextrin has shown the highest binding capacity and greatest improvement in solubility.
-
Nanosuspensions: Formulating Oridonin as a nanosuspension can increase its saturation solubility and dissolution velocity. This method involves reducing the particle size of the drug to the submicron range.
-
Structural Modification: Chemical modification of the Oridonin molecule is another strategy to improve its solubility and bioavailability.
Q6: How should I properly store my Oridonin stock solution?
A6: Oridonin stock solutions, typically prepared in DMSO, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Solutions in DMSO or ethanol (B145695) can generally be stored at -20°C for up to two months.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with Oridonin in cell culture.
Problem: Oridonin precipitates out of the cell culture medium after dilution from the DMSO stock.
Caption: Troubleshooting workflow for Oridonin precipitation.
Quantitative Data
Table 1: Solubility of Oridonin in Common Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 62.5 - 73 mg/mL | 171.50 - 200.31 mM | Ultrasonic treatment may be necessary. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 34 mg/mL | 93.29 mM | |
| Water | Insoluble | - |
Table 2: Effect of Cyclodextrins on Oridonin Solubility
| Cyclodextrin | Binding Constant (M⁻¹) | Notes |
| α-cyclodextrin | 22.6 | Poorest effect on improving solubility. |
| β-cyclodextrin | 298.6 | Moderate effect on improving solubility. |
| γ-cyclodextrin | 317.4 | Highest binding capacity, significantly improves aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Oridonin Stock Solution in DMSO
Materials:
-
Oridonin powder (purity ≥98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh 7.29 mg of Oridonin powder (Molecular Weight: 364.44 g/mol ).
-
Dissolution: Add the weighed Oridonin to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the Oridonin is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into sterile, amber vials to protect from light and minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Oridonin-Cyclodextrin Inclusion Complex (Lyophilization Method)
Materials:
-
Oridonin
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Shaker
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal ratio, add an excess amount of Oridonin to aqueous solutions of increasing HP-β-CD concentrations. Shake the vials at 25°C until equilibrium is reached. Filter the solutions and determine the concentration of dissolved Oridonin to identify the stoichiometry of the complex (often 1:1).
-
Preparation of the Complex: Based on the desired molar ratio (e.g., 1:1), dissolve the appropriate amount of HP-β-CD in deionized water.
-
Addition of Oridonin: Add the corresponding molar amount of Oridonin to the HP-β-CD solution.
-
Incubation: Shake the mixture at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours) to allow for complex formation.
-
Filtration: Filter the solution to remove any undissolved Oridonin.
-
Lyophilization: Freeze the filtered solution and then lyophilize it to obtain a solid powder of the Oridonin-HP-β-CD inclusion complex. This powder should have improved water solubility.
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro experiments with Oridonin.
Simplified Oridonin-Modulated Signaling Pathway
Caption: Oridonin induces apoptosis via the PI3K/Akt and p53 pathways.
References
Technical Support Center: Oridonin Stability in DMSO Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Oridonin (B1677485) in Dimethyl Sulfoxide (DMSO) solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Oridonin in DMSO?
A1: To prepare a stock solution, dissolve high-purity Oridonin powder in anhydrous DMSO to your desired concentration (e.g., 10-20 mM). Ensure complete dissolution by vortexing and/or brief sonication. Gentle warming to 37°C can also aid in dissolution. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: What are the recommended storage conditions for Oridonin stock solutions in DMSO?
A2: For short-term storage, solutions of Oridonin in DMSO can be stored at -20°C for up to 2 months.[1] For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: How stable is Oridonin in aqueous solutions once diluted from a DMSO stock?
A3: Oridonin's stability in aqueous solutions is pH and temperature-dependent.[1][2] One study showed that in an aqueous solution at room temperature, it took 53.2 hours for 10% of the Oridonin to degrade (t90), and this increased to 91.5 hours at 4°C.[1][2][3] The maximum stability was observed around pH 5.[1][2][3] Therefore, it is advisable to prepare fresh aqueous working solutions from your DMSO stock for each experiment.
Q4: What are the visible signs of Oridonin degradation in a DMSO stock solution?
A4: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your Oridonin solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[1] The appearance of new peaks and a decrease in the area of the Oridonin peak are indicative of degradation.[1]
Q5: Can I repeatedly freeze and thaw my Oridonin DMSO stock solution?
A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate degradation.[1] Aliquoting the stock solution into smaller, single-use volumes is the best practice to maintain the integrity of the compound.[1]
Troubleshooting Guide: Oridonin Stability Issues
This guide will help you troubleshoot common problems related to the stability of Oridonin in DMSO solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Oridonin degradation in stock or working solutions. | Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Perform a stability check of your stock solution using HPLC. |
| Precipitate formation in stock solution | The concentration of Oridonin exceeds its solubility limit in DMSO at the storage temperature. The DMSO used may have absorbed water. | Warm the solution gently (e.g., 37°C) and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Always use anhydrous DMSO. |
| Loss of biological activity | Degradation of Oridonin due to improper storage (e.g., prolonged storage at room temperature, exposure to light). | Store stock solutions at -20°C for short-term and -80°C for long-term use in amber vials to protect from light.[1] Prepare fresh dilutions for each experiment. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of Oridonin. | This confirms degradation. Prepare a fresh stock solution and reassess your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products.[1] |
Quantitative Data Summary
While specific quantitative data on the long-term stability of Oridonin in DMSO is limited in publicly available literature, the following table summarizes the general stability recommendations and data from aqueous stability studies.[1]
| Solvent | Storage Temperature | Stability Recommendation/Data |
| DMSO | -20°C | Anecdotal evidence suggests stability for up to 2 months.[1] |
| DMSO | -80°C | Recommended for long-term storage to minimize degradation.[1] |
| Aqueous Solution | Room Temperature | t90 = 53.2 hours (Time for 10% degradation).[1][2][3] |
| Aqueous Solution | 4°C | t90 = 91.5 hours.[1][2][3] |
Experimental Protocols
For researchers wishing to conduct their own stability studies, the following protocols for a forced degradation study and HPLC analysis are provided.
Protocol 1: Forced Degradation Study
This study will help identify potential degradation products and establish the stability-indicating nature of your analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of Oridonin in anhydrous DMSO.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the Oridonin stock solution and 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2-8 hours).[1]
-
Base Hydrolysis: Mix equal volumes of the Oridonin stock solution and 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes to 2 hours).[1]
-
Oxidative Degradation: Mix equal volumes of the Oridonin stock solution and 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 2-8 hours).[1]
-
Thermal Degradation: Incubate an aliquot of the Oridonin stock solution at an elevated temperature (e.g., 60-80°C) for several hours.[1]
-
Photolytic Degradation: Expose an aliquot of the Oridonin stock solution to a UV light source for a defined period, keeping a control sample wrapped in foil.[1]
3. Sample Analysis:
-
Before HPLC analysis, neutralize the acidic and basic hydrolysis samples.
-
Analyze all stressed samples, along with a non-stressed control, by HPLC.[1]
Protocol 2: Stability-Indicating HPLC Method
This method can be used to quantify the amount of Oridonin remaining after storage under various conditions.
1. HPLC System and Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common choice.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Oridonin (approximately 230-240 nm).[1]
-
Injection Volume: 10-20 µL.
2. Sample Preparation and Analysis:
-
Prepare working solutions of Oridonin in DMSO at a known concentration.
-
Store aliquots at different temperatures (e.g., -20°C, 4°C, 25°C).[1]
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a sample.[1]
-
Inject the sample into the HPLC system and record the chromatogram.
3. Data Analysis:
-
Calculate the percentage of Oridonin remaining at each time point relative to the initial concentration (time = 0).[1]
-
A decrease in the peak area of Oridonin and the appearance of new peaks will indicate degradation.[1]
Visualizations
Below are diagrams illustrating key workflows and concepts related to Oridonin stability.
Caption: Troubleshooting workflow for inconsistent experimental results with Oridonin.
Caption: Experimental workflow for a forced degradation study of Oridonin.
References
Oridonin nanosuspension for improved bioavailability
Welcome to the technical support center for Oridonin (B1677485) nanosuspension. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation, characterization, and application of Oridonin nanosuspensions for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of formulating Oridonin as a nanosuspension?
A1: Oridonin is a poorly water-soluble drug, which limits its bioavailability and therapeutic efficacy.[1][2][3][4][5] Formulating Oridonin as a nanosuspension significantly increases its surface area, leading to enhanced saturation solubility and dissolution velocity. This improvement in dissolution rate is a key factor in increasing its oral bioavailability.
Q2: What are the common methods for preparing Oridonin nanosuspensions?
A2: The most frequently cited methods for preparing Oridonin nanosuspensions are top-down techniques like high-pressure homogenization (HPH) and bottom-up techniques such as the anti-solvent precipitation method. HPH involves mechanically reducing the size of coarse Oridonin particles in a liquid medium, while the anti-solvent precipitation method involves dissolving Oridonin in a solvent and then precipitating it in a non-solvent containing stabilizers.
Q3: Why are stabilizers necessary in an Oridonin nanosuspension formulation?
A3: Stabilizers, such as surfactants and polymers, are crucial for preventing the aggregation and agglomeration of the nanoparticles. Due to their high surface energy, nanoparticles in a suspension are thermodynamically unstable and tend to aggregate to reduce this energy. Stabilizers adsorb onto the surface of the Oridonin nanoparticles, providing either steric or electrostatic repulsion to maintain a stable dispersion.
Q4: How does particle size affect the bioavailability and in vivo performance of Oridonin nanosuspensions?
A4: Particle size has a profound impact on the pharmacokinetic and tissue distribution of Oridonin nanosuspensions. Smaller nanoparticles (e.g., ~100 nm) exhibit a rapid dissolution and biodistribution similar to a drug solution. In contrast, larger nanoparticles (e.g., ~900 nm) show a slower dissolution rate and tend to accumulate more in organs of the reticuloendothelial system (RES) like the liver and spleen.
Troubleshooting Guides
Problem 1: Particle Aggregation and Sedimentation in the Nanosuspension
Possible Causes & Solutions:
-
Inadequate Stabilizer Concentration: The concentration of the stabilizer may be insufficient to cover the surface of the newly formed nanoparticles, leading to aggregation.
-
Solution: Increase the stabilizer concentration incrementally. A combination of stabilizers, such as a non-ionic polymer and an ionic surfactant, can provide both steric and electrostatic stabilization for better results.
-
-
Inappropriate Stabilizer Type: The chosen stabilizer may not be optimal for Oridonin.
-
Solution: Screen different types of pharmaceutically acceptable stabilizers. For instance, combinations of lecithin, HPMC, and PVP have been used successfully.
-
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur during storage, especially if the drug has some solubility in the dispersion medium.
-
Solution: Select stabilizers that minimally impact the drug's solubility. Lyophilization (freeze-drying) with a cryoprotectant like mannitol (B672) can be employed for long-term storage to prevent particle growth in the aqueous phase.
-
Problem 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
Possible Causes & Solutions:
-
Suboptimal Processing Parameters (HPH): Insufficient homogenization pressure or number of cycles can result in incomplete particle size reduction and a broad size distribution.
-
Solution: Optimize the high-pressure homogenization process by systematically varying the pressure and the number of homogenization cycles. For example, altering these parameters has been shown to produce nanosuspensions with mean particle sizes ranging from approximately 100 nm to 900 nm.
-
-
Issues with Precipitation (Anti-solvent method): The rate of addition of the solvent phase to the anti-solvent and the mixing speed can significantly affect nucleation and crystal growth, leading to inconsistent particle sizes.
-
Solution: Precisely control the injection rate of the organic phase into the aqueous phase and maintain a consistent and high stirring or sonication speed to ensure rapid and uniform precipitation.
-
-
Contamination from Milling Media (Media Milling): If using media milling, erosion of the milling beads can introduce contaminants and affect the PDI.
-
Solution: Use high-quality, durable milling media (e.g., yttrium-stabilized zirconium dioxide). Regularly inspect the media for wear and replace as needed.
-
Problem 3: Low Drug Loading or Encapsulation Efficiency
Possible Causes & Solutions:
-
Poor Solubility in the Solvent (Bottom-up methods): The initial concentration of Oridonin in the solvent may be too low, leading to a low final drug concentration in the nanosuspension.
-
Solution: Select a solvent in which Oridonin has high solubility. Ensure the drug is completely dissolved before precipitation.
-
-
Drug Loss During Processing: Drug particles may adhere to the surfaces of the homogenizer or other processing equipment.
-
Solution: Pre-treat the equipment surfaces with a stabilizer solution to minimize adhesion. After processing, rinse the equipment with a suitable solvent to recover any adhered product.
-
Experimental Protocols
Preparation of Oridonin Nanosuspension by High-Pressure Homogenization (HPH)
This protocol is based on methodologies described in the literature.
-
Preparation of Coarse Suspension: Disperse Oridonin powder (e.g., 1% w/v) in an aqueous solution containing stabilizers. A typical stabilizer combination is 0.5% (w/v) lecithin, 0.1% (w/v) HPMC, and 0.1% (w/v) PVP.
-
Pre-milling/High-Shear Homogenization: Subject the coarse suspension to high-shear homogenization (e.g., using an Ultra-Turrax) at approximately 15,000 rpm for 5 minutes to reduce the particle size to the micrometer range.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer. The number of cycles and the pressure should be optimized to achieve the desired particle size. For example, processing can be performed at pressures ranging from 500 to 1500 bar for multiple cycles.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
(Optional) Lyophilization: For long-term stability, the nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., mannitol), freeze the suspension at -80°C for 48 hours, and then lyophilize at -55°C under vacuum.
Characterization of Oridonin Nanosuspension
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS). This technique provides the mean particle diameter, the polydispersity index (a measure of the width of the particle size distribution), and the zeta potential (an indicator of the surface charge and stability of the suspension).
-
Crystalline State Analysis:
-
Differential Scanning Calorimetry (DSC): Used to investigate the thermal properties and confirm if the nanosizing process has altered the crystalline state of Oridonin.
-
Powder X-ray Diffraction (PXRD): Provides information on the crystal structure of the drug particles, confirming whether they remain crystalline or have become amorphous after processing.
-
-
Morphological Examination:
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): Used to visualize the shape and surface morphology of the Oridonin nanoparticles.
-
Data Presentation
Table 1: Physicochemical Properties of Oridonin Nanosuspensions with Different Particle Sizes
| Parameter | Nanosuspension A | Nanosuspension B | Oridonin (Raw) | Reference |
| Mean Particle Size (nm) | 103.3 ± 1.5 | 897.2 ± 14.2 | > 2000 | , |
| Zeta Potential (mV) | -25.5 ± 0.8 | -23.1 ± 1.1 | N/A | |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | 0.25 ± 0.04 | N/A |
Table 2: In Vitro Dissolution of Oridonin Nanosuspensions
| Time Point | Nanosuspension A (103.3 nm) | Nanosuspension B (897.2 nm) | Reference |
| 10 min | 99.9% | ~60% | , |
| 30 min | 100% | 75.2% | , |
| 120 min | 100% | 85.2% |
Visualizations
Below are diagrams illustrating key concepts related to Oridonin nanosuspensions.
References
- 1. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin nanosuspension was more effective than free oridonin on G2/M cell cycle arrest and apoptosis in the human pancreatic cancer PANC-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Oridonin Concentration for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oridonin (B1677485) to induce apoptosis in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing Oridonin concentration for apoptosis induction.
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic induction observed. | Suboptimal Oridonin Concentration: The concentration of Oridonin may be too low to induce a significant apoptotic response in the specific cell line being used. | Dose-Response Experiment: Perform a dose-response experiment with a wide range of Oridonin concentrations (e.g., 2.5 µM to 100 µM) to determine the optimal concentration for your cell line.[1] IC50 Reference: Consult literature for reported IC50 values for your specific or similar cell lines as a starting point (see Table 1). |
| Insufficient Treatment Time: The duration of Oridonin exposure may not be long enough for the apoptotic cascade to be fully activated. | Time-Course Experiment: Conduct a time-course experiment, treating cells with an effective concentration of Oridonin for various durations (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment time.[1][2] | |
| Poor Oridonin Solubility or Stability: Oridonin has low water solubility, which can lead to inaccurate concentrations in your culture medium. It may also degrade over time. | Proper Dissolution: Dissolve Oridonin in a suitable solvent like DMSO at a high concentration to create a stock solution. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Fresh Preparations: Prepare fresh working solutions from the stock for each experiment. | |
| High levels of necrosis instead of apoptosis. | Excessively High Oridonin Concentration: Very high concentrations of Oridonin can induce necrosis rather than apoptosis. | Concentration Optimization: Re-evaluate the Oridonin concentration. Use concentrations around the IC50 value, which are more likely to induce apoptosis. In some cell lines, high concentrations (e.g., 137.4 µM) have been shown to cause necrosis.[3] |
| Inconsistent results between experiments. | Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect their response to Oridonin. | Standardized Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase before treatment. |
| Inaccurate Reagent Preparation: Errors in diluting the Oridonin stock solution or other reagents can lead to variability. | Careful Pipetting and Calculation: Double-check all calculations and use calibrated pipettes for accurate reagent preparation. | |
| Unexpected activation or inhibition of signaling pathways. | Cell Line-Specific Signaling: The signaling pathways activated by Oridonin can vary between different cancer cell types. | Pathway Analysis: Perform Western blot analysis for key proteins in expected pathways (e.g., JNK, PI3K/Akt, MAPK) to confirm the mechanism in your specific cell line.[1][4][5] |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for Oridonin to induce apoptosis?
A common starting point for many cancer cell lines is between 10 µM and 40 µM. However, the optimal concentration is highly cell-type dependent. It is strongly recommended to perform a dose-response study to determine the IC50 value for your specific cell line.[1][4][6][7]
2. How long should I treat my cells with Oridonin?
Treatment times of 24 to 48 hours are frequently reported to be effective for inducing apoptosis.[1][2] A time-course experiment is the best approach to determine the optimal duration for your experimental setup.
3. How can I be sure that the cell death I am observing is apoptosis and not necrosis?
To distinguish between apoptosis and necrosis, you can use methods like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.[8] Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis), while necrotic cells will be primarily PI positive. Additionally, observing characteristic morphological changes of apoptosis, such as cell shrinkage and chromatin condensation, can be indicative.[2][3] DNA fragmentation, a hallmark of apoptosis, can be detected using a DNA ladder assay.[2]
4. What are the key signaling pathways involved in Oridonin-induced apoptosis?
Oridonin has been shown to induce apoptosis through multiple signaling pathways, including:
-
Mitochondrial (Intrinsic) Pathway: Characterized by changes in the Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and caspase-3.[2][4][5]
-
JNK Signaling Pathway: Activation of the p-JNK/c-Jun pathway can lead to caspase-dependent apoptosis.[1]
-
PI3K/Akt Signaling Pathway: Inhibition of the PI3K/Akt survival pathway can promote apoptosis.[4][5]
-
MAPK Signaling Pathway: Oridonin can modulate ERK, p38, and JNK pathways to induce apoptosis.[5]
5. How does Oridonin affect the cell cycle?
Oridonin can induce cell cycle arrest, often at the G2/M phase, which can subsequently lead to apoptosis.[1][4] This is often associated with the downregulation of proteins like cyclin B1 and CDK1.[1]
Data Presentation
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HGC-27 | Gastric Cancer | 48 | ~10-20 |
| AGS | Gastric Cancer | 48 | 2.627 ± 0.324 |
| MGC803 | Gastric Cancer | 48 | 11.06 ± 0.400 |
| PC3 | Prostate Cancer | 48 | ~20-40 |
| DU145 | Prostate Cancer | 48 | ~30-60 |
| BxPC-3 | Pancreatic Cancer | 48 | ~40 |
| HepG2 | Liver Cancer | 48 | ~40 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| K562 | Leukemia | Not Specified | 0.39 |
| BEL-7402 | Liver Cancer | Not Specified | 1.39 |
Note: IC50 values can vary depending on experimental conditions.[6][7][9]
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is for determining the IC50 value of Oridonin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 8 x 10³ cells/well and incubate for 24 hours.[1][8]
-
Oridonin Treatment: Prepare serial dilutions of Oridonin in culture medium. Replace the existing medium with 100 µL of the Oridonin-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest Oridonin treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Oridonin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
-
Cell Lysis: After Oridonin treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-JNK) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[10]
Visualizations
Caption: Oridonin-induced apoptosis signaling pathways.
Caption: Experimental workflow for optimizing Oridonin.
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Oridonin Purification by Counter-Current Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing counter-current chromatography (CCC), particularly high-speed counter-current chromatography (HSCCC), for the purification of Oridonin (B1677485) from sources such as Isodon rubescens.
Frequently Asked Questions (FAQs)
Q1: What is the major advantage of using counter-current chromatography for Oridonin purification?
A1: Counter-current chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid stationary phase.[1] This is particularly advantageous for the purification of sensitive natural products like Oridonin as it minimizes the risk of irreversible adsorption, sample degradation, and loss of activity that can occur with solid-phase chromatography.[2] CCC allows for excellent sample recovery and can handle crude extracts directly, often yielding highly pure compounds in a single step.[3][4]
Q2: How do I select an appropriate two-phase solvent system for Oridonin purification?
A2: The selection of a suitable two-phase solvent system is a critical step in CCC and can be time-consuming. The goal is to find a system where Oridonin has an ideal partition coefficient (K value). A commonly successful solvent system for Oridonin purification is a combination of n-hexane, ethyl acetate, methanol, and water.[3][4][5][6] The ratios of these solvents are adjusted to optimize the separation. For instance, a system of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) has been used successfully.[3][6]
Q3: What are the expected purity and yield of Oridonin using HSCCC?
A3: HSCCC can achieve high purity and good recovery of Oridonin. For example, from 100 mg of crude Isodon rubescens extract, 40.6 mg of Oridonin with a purity of 73.5% was obtained in under 100 minutes.[3][6] In another study, 120 mg of Oridonin with 97.8% purity was obtained from 200 mg of a crude sample in a single CCC step.[4] A two-dimensional CCC system yielded 60 mg of Oridonin with over 95% purity from approximately 250 mg of crude extract.[5]
Q4: What is the stability of Oridonin in solution during the purification process?
A4: Oridonin in solution is not stable and its degradation is pH-dependent.[7][8] The pH for maximum stability is around 5.[8] It is more stable at lower temperatures; the t90 (time for 10% degradation) is 53.2 hours at room temperature and 91.5 hours at 4°C.[8] Therefore, it is advisable to work at controlled temperatures and avoid strongly acidic or basic conditions during extraction and purification.
Q5: How can I improve the solubility of Oridonin for sample preparation?
A5: Oridonin has low water solubility which can be a challenge.[9] For CCC, the sample is typically dissolved in the lower phase of the selected two-phase solvent system.[3] For example, 100 mg of crude extract can be dissolved in 5 mL of the lower phase of the n-hexane-ethyl acetate-methanol-water system.[3] If solubility issues persist, exploring different solvent compositions or gentle heating and sonication might be helpful, keeping in mind the stability of Oridonin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate solvent system (K value too high or too low).- Flow rate is too high. | - Optimize the solvent system: Test different ratios of n-hexane, ethyl acetate, methanol, and water to achieve an ideal partition coefficient (K) for Oridonin.- Reduce the flow rate: A lower flow rate can improve resolution, but be aware that it may also lead to broader peaks. A flow rate of 2.0 mL/min has been used successfully.[10] |
| Low Yield/Recovery | - Sample degradation due to pH or temperature.- Irreversible adsorption (less common in CCC).- Sample loss during fraction collection. | - Control pH and temperature: Maintain a pH around 5 and consider performing the separation at a controlled, cool temperature (e.g., 25°C).[8][10]- Ensure proper phase separation: Complete separation of the two liquid phases is crucial for good recovery.- Precise fraction collection: Monitor the detector signal closely and collect fractions accurately. |
| Emulsion Formation | - High concentration of certain compounds in the crude extract.- Vigorous mixing without sufficient settling time. | - Filter the crude extract: Pre-filtering the extract can remove particulates that may promote emulsion formation.- Adjust solvent system polarity: Modifying the solvent system may help to reduce emulsion.- Allow for longer settling times: Before introducing the mobile phase, ensure the stationary phase is well-settled in the column. |
| No Peaks Detected | - Incorrect detector wavelength.- Sample did not elute from the column.- Clogged tubing or detector flow cell. | - Set the correct wavelength: Oridonin can be detected at 238 nm or 254 nm.[3][10]- Check the K value: If the partition coefficient is too high, Oridonin may be retained in the stationary phase. A new solvent system will be needed.- System check: Inspect the system for any blockages and ensure proper flow. |
| Baseline Noise or Drift | - Incomplete mixing or degassing of the solvent system.- Temperature fluctuations.- Contaminated solvents. | - Thoroughly mix and degas solvents: Use sonication to degas the solvent phases before use.[3]- Maintain a constant temperature: Use a temperature-controlled environment for the CCC instrument.[10]- Use high-purity solvents: Ensure all solvents are of high chromatographic grade. |
Experimental Protocols
Solvent System Selection and Preparation
A crucial step for successful Oridonin purification is the selection of an appropriate two-phase solvent system. The n-hexane-ethyl acetate-methanol-water (HEMW) system is widely used.
Methodology:
-
Prepare several small-scale mixtures of the HEMW system with varying volume ratios (e.g., 2.8:5:2.8:5, 1:2:1:2).[3][4]
-
Add a small amount of the crude Oridonin extract to each solvent system in a separation funnel.
-
Shake the funnel vigorously and allow the two phases to separate completely.
-
Take equal volumes from the upper and lower phases and analyze them by HPLC or TLC.
-
Calculate the partition coefficient (K) for Oridonin (K = concentration in the upper phase / concentration in the lower phase).
-
Select the solvent system that provides a K value in the ideal range for your CCC instrument (typically between 0.5 and 2.0).
-
Prepare a larger volume of the chosen solvent system, mix thoroughly, and degas by sonication for at least 30 minutes before use.[3]
HSCCC Separation of Oridonin
This protocol provides a general workflow for the purification of Oridonin using HSCCC.
Methodology:
-
Instrument Preparation:
-
Fill the entire column with the stationary phase (typically the upper phase of the HEMW system).
-
Set the desired rotational speed of the centrifuge.
-
-
Mobile Phase Pumping:
-
Pump the mobile phase (typically the lower phase of the HEMW system) into the column at a specific flow rate (e.g., 2.0 mL/min).[10]
-
-
Sample Injection:
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), inject the sample solution. The sample should be prepared by dissolving the crude extract in the lower phase.[3]
-
-
Elution and Detection:
-
Fraction Collection:
-
Collect the peak fractions according to the chromatogram.
-
-
Analysis and Post-Processing:
-
Analyze the collected fractions for purity using HPLC.
-
Evaporate the solvent from the desired fractions under reduced pressure to obtain the purified Oridonin.
-
Quantitative Data Summary
Table 1: HSCCC Parameters for Oridonin Purification
| Parameter | Example 1 | Example 2 |
| Solvent System | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v)[3][6] | n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v)[4] |
| Stationary Phase | Upper phase | Upper phase |
| Mobile Phase | Lower phase | Lower phase |
| Flow Rate | 2.0 mL/min[10] | Not specified |
| Rotational Speed | Not specified | Not specified |
| Detection Wavelength | 238 nm or 254 nm[3][10] | Not specified |
| Sample Loading | 100 mg crude extract[3][6] | 200 mg crude sample[4] |
| Yield | 40.6 mg Oridonin[3][6] | 120 mg Oridonin[4] |
| Purity | 73.5% (further purified to 97.8% by PTLC)[3][10] | 97.8%[4] |
Visualizations
Caption: Workflow for Oridonin Purification by HSCCC.
Caption: Troubleshooting Decision Tree for CCC of Oridonin.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor [mdpi.com]
- 3. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective two-dimensional counter-current chromatographic method for simultaneous isolation and purification of oridonin and ponicidin from the crude extract of Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Study on stability of oridonin solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Oridonin Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Oridonin's toxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known toxic effects of Oridonin (B1677485) on normal, non-cancerous cells?
A1: While Oridonin (ORI) shows potent anticancer activity, studies have reported cytotoxicity towards normal cells. Observed effects include cytotoxicity to liver tissue, induction of suicidal erythrocyte death at concentrations of 25 µM or higher, and toxicity in normal lung epithelial cells at concentrations around 10 µM.[1][2][3] Some studies have also noted potential cardiotoxic effects in preclinical models.[1]
Q2: What are the primary strategies to reduce Oridonin's toxicity to normal cells?
A2: The main strategies to mitigate Oridonin's off-target toxicity include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating Oridonin in nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA-PEG), or solid lipid nanoparticles can improve its solubility, bioavailability, and enable targeted delivery to tumor tissues, thereby reducing systemic toxicity.[1]
-
Combination Therapy: Using Oridonin in combination with other chemotherapeutic agents (e.g., doxorubicin (B1662922), cisplatin) or as a radiosensitizer allows for the use of lower, less toxic concentrations of Oridonin while achieving a synergistic or enhanced anticancer effect.
-
Dose Optimization: Carefully titrating Oridonin to the lowest effective concentration is a direct method to minimize side effects on normal cells.
-
Structural Modification: Synthesizing derivatives of Oridonin can improve its pharmacological properties, including enhancing its therapeutic index by reducing toxicity.
Q3: How can I determine the optimal non-toxic concentration of Oridonin for my in vitro experiments?
A3: It is crucial to perform a dose-response study using both your target cancer cell line and a relevant normal (non-cancerous) cell line. An MTT or similar cell viability assay is recommended. For example, one study observed cytotoxicity in L132 human lung epithelial cells at 10 µM Oridonin, but a lower concentration of 5 µM was effective in sensitizing H460 lung cancer cells to radiation without significantly harming the normal cells. A thorough comparison of the IC50 (half-maximal inhibitory concentration) values between normal and cancer cells will help determine the therapeutic window.
Q4: Are there specific drug delivery systems that are particularly effective for reducing Oridonin's toxicity?
A4: Yes, several nanodelivery systems have shown promise. Liposomes are noted for their high biocompatibility and ability to improve drug bioavailability. Polymeric nanoparticles, such as those made from poly-lactic-co-glycolic acid (PLGA) and polyethylene (B3416737) glycol (PEG), can facilitate cellular uptake, improve cytotoxicity in breast tumor cells, and exhibit a long circulation time in vivo. Solid lipid nanoparticles (SLNs) are also considered promising due to their high physical stability and the use of biocompatible lipids that can reduce drug-related toxicity.
Q5: Can combining Oridonin with other treatments lead to unexpected toxicity?
A5: While combination therapy often aims to reduce overall toxicity by lowering individual drug doses, it is essential to evaluate the combined effects. Synergistic interactions can sometimes enhance toxicity. Therefore, it is critical to perform comprehensive toxicity profiling of the combination treatment in vitro on normal cell lines and in vivo through monitoring of animal body weight, organ function, and histopathological analysis.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
-
Problem: Significant cell death is observed in the normal (non-cancerous) control cell line at concentrations effective against cancer cells.
-
Possible Causes & Solutions:
-
Concentration Too High: The concentration of free Oridonin may be outside the therapeutic window.
-
Solution: Perform a detailed dose-response curve for both the normal and cancer cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. For instance, if 10 µM is toxic to normal lung cells, test a range from 1-5 µM.
-
-
Poor Solubility: Oridonin has poor water solubility, which can lead to precipitation and non-specific cellular stress.
-
Solution: Ensure Oridonin is fully dissolved in a suitable solvent (like DMSO) before diluting in culture medium. Consider formulating Oridonin into a nanosuspension or encapsulating it in a nanoparticle delivery system to improve solubility and bioavailability.
-
-
Inherent Sensitivity of the Normal Cell Line: The chosen normal cell line may be particularly sensitive to Oridonin's mechanism of action (e.g., ROS generation).
-
Solution: If possible, test a different normal cell line from the same tissue of origin. Alternatively, explore cytoprotective co-treatments. For example, at low doses, Oridonin can activate the Nrf2 pathway, which has a protective role; this effect could be explored, though high doses inhibit this pathway.
-
-
Issue 2: In Vivo Model Shows Signs of Systemic Toxicity (e.g., Weight Loss, Organ Damage)
-
Problem: Animal models treated with Oridonin show significant weight loss, lethargy, or histopathological evidence of organ damage (e.g., in the liver).
-
Possible Causes & Solutions:
-
Off-Target Effects of Free Drug: Systemically administered free Oridonin can distribute non-specifically to healthy tissues, causing toxicity.
-
Solution 1: Implement a Nanodelivery Strategy. Encapsulating Oridonin in nanoparticles (e.g., PEG-PLGA NPs) can enhance its circulation time and promote passive targeting to tumors via the enhanced permeability and retention (EPR) effect, reducing exposure to healthy organs.
-
Solution 2: Modify for Active Targeting. Functionalize the surface of nanocarriers with ligands (e.g., folic acid) that bind to receptors overexpressed on cancer cells to achieve targeted delivery.
-
-
Dosage and Schedule are Suboptimal: The administered dose may be too high, or the dosing frequency may not allow for sufficient recovery.
-
Solution: Re-evaluate Dosing Regimen. Reduce the dose of Oridonin and combine it with another therapeutic agent. Studies have shown that combining Oridonin with radiation or doxorubicin can significantly inhibit tumor growth in vivo at Oridonin doses that are well-tolerated and show weak inhibitory effects on their own. For example, a 15 mg/kg dose of Oridonin alone had a weak effect but was effective and safe when combined with radiation.
-
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Oridonin (IC50 Values)
| Cell Line | Cell Type | Oridonin IC50 (µM) | Reference |
|---|---|---|---|
| HepG2 | Human Hepatoma | 22.99 (in MOF-5) | |
| PC3 | Human Prostate Cancer | ~30 (at 24h) | |
| DU145 | Human Prostate Cancer | ~35 (at 24h) | |
| TE-8 | Esophageal Squamous Carcinoma | 3.00 (at 72h) | |
| TE-2 | Esophageal Squamous Carcinoma | 6.86 (at 72h) | |
| H460 | Human Lung Cancer | Cytotoxicity at 5-10 µM |
| L132 | Human Lung Epithelial (Normal) | Cytotoxicity at 10 µM | |
Table 2: Efficacy of Oridonin Mitigation Strategies in Vivo Models
| Mitigation Strategy | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Combination with Radiation | H460 Lung Cancer Xenograft | ORI (15 mg/kg) + IR (6 Gy) reduced tumor volume by 65% vs. 44% for IR alone. No significant difference in body weight among groups. | |
| Nanoparticle Delivery (ORI-NPs) | S-180 Tumor-Bearing Mice | ORI-NPs showed significantly higher tumor inhibition than free ORI. |
| Targeted Liposomes (F-LMB-ORI) | HepG2 Tumor-Bearing Mice | Tumor inhibition rate of 89.4% vs. 71.5% for non-targeted liposomes. | |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Oridonin-Loaded PEG-PLGA Nanoparticles (ORI-NPs)
This protocol is a generalized methodology based on descriptions of similar nanoparticle formulations.
-
Materials: Oridonin (ORI), Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol (PEG)-PLGA block copolymer, Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.
-
Emulsification-Solvent Evaporation Method: a. Dissolve a specific amount of Oridonin and PEG-PLGA in an organic solvent like Dichloromethane (DCM). This forms the oil phase. b. Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA). This forms the water phase. c. Add the oil phase to the water phase under high-speed homogenization or sonication to create an oil-in-water (o/w) emulsion. d. Stir the resulting emulsion at room temperature for several hours under vacuum to evaporate the organic solvent (DCM). e. As the solvent evaporates, the nanoparticles will harden.
-
Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes. b. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. c. Repeat the centrifugation and washing steps three times to remove residual PVA and unencapsulated drug.
-
Lyophilization & Storage: a. Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose). b. Freeze-dry (lyophilize) the suspension to obtain a powder. c. Store the lyophilized ORI-NPs at -20°C.
Signaling Pathway: Mitigating Toxicity via Combination Therapy
Oridonin exerts its anticancer effects through multiple pathways, including the induction of Reactive Oxygen Species (ROS), which can lead to DNA damage and apoptosis. However, high ROS levels can also damage normal cells. Combination therapy, for instance with radiotherapy, can create a synergistic effect. Oridonin at a low, non-toxic dose can enhance radiation-induced DNA damage and apoptosis specifically in cancer cells, allowing for a reduced radiation dose and minimizing damage to surrounding normal tissue.
References
- 1. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Enhances Radiation-Induced Cell Death by Promoting DNA Damage in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin Delivery Systems: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vivo studies involving Oridonin (B1677485) delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of Oridonin?
A1: The primary challenges with in vivo Oridonin delivery are its poor water solubility, low bioavailability (around 5%), and potential toxicities, including cardiotoxic and pharmacological effects.[1] These factors limit its clinical application and necessitate the use of advanced delivery systems to enhance its therapeutic efficacy.[1]
Q2: What types of delivery systems are commonly used for Oridonin in in vivo studies?
A2: Common delivery systems for Oridonin include nanoparticles (NPs), liposomes, micelles, and nanosuspensions.[1][2] These systems aim to improve solubility, increase bioavailability, and enable targeted delivery to tumor tissues.[1] Self-nanoemulsifying drug delivery systems (SNEDDS) have also been explored to enhance oral bioavailability.[3][4]
Q3: How do nanoparticle-based systems improve the efficacy of Oridonin?
A3: Nanoparticle-based systems, such as those made from biodegradable polymers like PLGA and PEG, encapsulate Oridonin, improving its stability and solubility.[5][6] This encapsulation leads to a longer circulation half-life, enhanced cellular uptake by cancer cells, and improved anti-tumor activity in vivo compared to free Oridonin.[5][6] For instance, Oridonin-loaded PEG-PLGA nanoparticles have been shown to significantly inhibit tumor growth and angiogenesis in mouse xenograft models.[5][6]
Q4: What are the advantages of using liposomes for Oridonin delivery?
A4: Liposomes can enhance the solubility and pharmacokinetic profile of Oridonin.[1] Modified liposomes, such as those with surface coatings like polyethylene (B3416737) glycol (PEG), can extend circulation time and improve tumor targeting.[1][7] For example, folate receptor-targeted liposomes have demonstrated increased anti-tumor activity in vivo.[7]
Q5: Can Oridonin's signaling pathways be targeted by delivery systems?
A5: Yes. Oridonin is known to modulate several signaling pathways involved in cancer, such as the PI3K/AKT/mTOR, MAPK, and Nrf2 pathways.[1][8] Delivery systems can be designed to enhance the effect of Oridonin on these pathways. For instance, Oridonin-loaded nanoparticles have been shown to exert their anti-tumor activity by regulating the ROS-related Nrf2/HO-1 signaling pathway.[5][6]
Troubleshooting Guides
Problem 1: Low Drug Loading Efficiency in Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor solubility of Oridonin in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one with higher Oridonin solubility. |
| Suboptimal drug-to-polymer ratio. | Optimize the ratio of Oridonin to the polymer (e.g., PLGA). A very high drug ratio can lead to precipitation and low encapsulation. |
| Inefficient emulsification process. | Ensure adequate energy input during the emulsification step (e.g., sonication or homogenization). Optimize parameters like time and power. |
| Premature drug leakage during formulation. | Modify the formulation to include a stabilizer or a coating that can better retain the drug within the nanoparticle core. |
Problem 2: Rapid Clearance of Oridonin Delivery System In Vivo
| Possible Cause | Troubleshooting Step |
| Recognition and uptake by the reticuloendothelial system (RES). | Surface-modify the delivery system with hydrophilic polymers like polyethylene glycol (PEG) to create "stealth" particles that evade RES uptake.[1][7] |
| Particle size is too large. | Optimize the formulation and preparation method to achieve a smaller particle size, typically below 200 nm for prolonged circulation. |
| Unstable formulation leading to aggregation in the bloodstream. | Ensure the formulation has sufficient zeta potential to prevent aggregation. Incorporate stabilizers in the formulation. |
Problem 3: Inconsistent Anti-Tumor Efficacy in Animal Models
| Possible Cause | Troubleshooting Step |
| Variable bioavailability of the Oridonin formulation. | Characterize the pharmacokinetic profile of your delivery system to ensure consistent drug release and systemic exposure. |
| Inadequate tumor accumulation. | Consider active targeting strategies by conjugating ligands (e.g., antibodies, peptides, folic acid) to the surface of the delivery system to enhance tumor-specific uptake.[7] |
| Tumor model heterogeneity. | Ensure consistency in the tumor model, including the cell line used, tumor implantation site, and animal strain. |
| Suboptimal dosing regimen. | Perform dose-escalation studies to determine the maximum tolerated dose and the optimal therapeutic dose for your specific formulation and animal model. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Oridonin Delivery Systems
| Delivery System | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Oridonin Nanosuspension | 897.2 ± 14.2 | - | - | - | [9] |
| Oridonin-loaded PEG-PLGA NPs | 100 | - | - | - | [5][6] |
| Oridonin-loaded NLCs | 245.2 | -38.77 | - | - | [10][11] |
| Oridonin Liposomes | 137.7 | -24.0 | 84.1 ± 1.28 | - | [12] |
| Oridonin-loaded LC-liposomes | 109.55 ± 2.30 | -1.38 ± 0.21 | 85.79 ± 3.25 | 5.87 ± 0.21 | [13][14] |
Table 2: In Vivo Efficacy of Oridonin Delivery Systems
| Delivery System | Animal Model | Dosage | Tumor Inhibition Rate (%) | Reference |
| Oridonin Nanosuspension | Sarcoma-180 solid tumors in mice | 20 mg/kg | 60.23 | [9] |
| Oridonin Stealth Liposomes | Tumor-bearing mice | - | 85.4 | [7] |
| Folate Receptor-Targeted Liposomes | HepG2 tumor-bearing mice | - | 85.6 | [7] |
| Oridonin Derivative (Compound 4) | Melanoma B16 xenograft | 20.0 mg/kg (ip) | 69.9 | [15] |
| Oridonin Derivative (Compound 11) | Breast cancer mice model | 25 mg/kg/day | 74.1 | [16] |
Experimental Protocols
1. Preparation of Oridonin-Loaded Long-Circulating Liposomes (LC-lipo@ORI) via Ethanol (B145695) Injection Method
-
Materials : Oridonin, Soybean Phosphatidylcholine (SPC), Cholesterol, DSPE-mPEG2000, Ethanol, Phosphate Buffered Saline (PBS).
-
Procedure :
-
Dissolve Oridonin, SPC, cholesterol, and DSPE-mPEG2000 in ethanol to form the organic phase.
-
Inject the organic phase slowly into pre-heated PBS (pH 7.4) under constant stirring.
-
Continue stirring for a specified time to allow for the formation of liposomes and the evaporation of ethanol.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain a uniform size distribution.
-
Remove the un-encapsulated Oridonin by dialysis or ultracentrifugation.
-
Characterize the resulting LC-lipo@ORI for particle size, zeta potential, encapsulation efficiency, and drug loading.[13][14]
-
2. In Vivo Pharmacokinetic Study of Oridonin Nanoparticles
-
Animal Model : Adult BALB/c nude mice.
-
Procedure :
-
Administer Oridonin-loaded nanoparticles or free Oridonin solution (as a control) to mice via intraperitoneal injection at a single dose (e.g., 10 mg/kg Oridonin concentration).[5]
-
Collect blood samples into heparinized tubes from the retinal vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[5]
-
Separate the plasma by centrifugation.
-
Extract Oridonin from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of Oridonin in the plasma samples using High-Performance Liquid Chromatography (HPLC).[5]
-
Calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and maximum concentration (Cmax).
-
Visualizations
Caption: Oridonin's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for Oridonin nanoparticle preparation and in vivo testing.
Caption: A logical approach to troubleshooting inconsistent in vivo results with Oridonin delivery systems.
References
- 1. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and evaluation of self-microemulsifying drug delivery system of oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway [frontiersin.org]
- 6. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo studies on the oridonin-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens [mdpi.com]
- 13. Preparation, characterization, and anti-colon cancer activity of oridonin-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
Oridonin Oral Administration Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oridonin (B1677485). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral administration of Oridonin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low and variable oral bioavailability with my Oridonin formulation?
A1: Low and variable oral bioavailability is a primary challenge with Oridonin. Several intrinsic properties of the molecule contribute to this issue:
-
Poor Aqueous Solubility: Oridonin is a hydrophobic compound with low water solubility, which limits its dissolution in the gastrointestinal fluid, a prerequisite for absorption.[1][2][3][4][5] Its solubility has been reported to be as low as 0.75 mg/mL.
-
Poor Permeability: The compound's ability to permeate the intestinal membrane can be a limiting factor in its absorption.
-
First-Pass Metabolism: Oridonin undergoes significant metabolism in the liver and intestines after oral administration, reducing the amount of unchanged drug that reaches systemic circulation. Studies suggest that Oridonin is a substrate for CYP3A4 enzymes.
-
Efflux by P-glycoprotein (P-gp): Oridonin has been identified as a substrate for the P-gp efflux pump, which actively transports the drug from inside the intestinal cells back into the gut lumen, further limiting its net absorption.
-
Rapid Plasma Clearance: Once absorbed, Oridonin is quickly cleared from the bloodstream, contributing to its short half-life and low overall exposure.
Q2: What are the typical pharmacokinetic parameters of Oridonin after oral administration in preclinical models?
A2: Pharmacokinetic studies in rats have demonstrated the low oral bioavailability of Oridonin. The absolute bioavailability is dose-dependent, suggesting saturation of first-pass metabolism at higher doses.
Table 1: Absolute Oral Bioavailability of Oridonin in Rats
| Oral Dose (mg/kg) | Absolute Bioavailability (%) |
| 20 | 4.32 |
| 40 | 4.58 |
| 80 | 10.80 |
Table 2: Pharmacokinetic Parameters of Oridonin in Rats After a Single Oral Dose of 40 mg/kg
| Parameter | Value |
| Cmax (ng/mL) | 146.9 ± 10.17 |
| Tmax (h) | 1.00 ± 0.12 |
| t1/2 (h) | 10.88 ± 4.38 |
| AUC(0-t) (mg·h/L) | 1.31 ± 0.29 |
Q3: How can I improve the oral bioavailability of Oridonin in my experiments?
A3: Several formulation and co-administration strategies can be employed to enhance the oral bioavailability of Oridonin:
-
Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of Oridonin to the nanometer range increases the surface area for dissolution, thereby enhancing its dissolution rate and oral absorption.
-
Solid Dispersions: Creating a solid dispersion of Oridonin in a hydrophilic polymer matrix (e.g., PVP K17) can improve its dissolution by presenting the drug in an amorphous state. A study showed a 26.4-fold improvement in bioavailability with a solid dispersion prepared by the gas anti-solvent technique.
-
Lipid-Based Formulations: Formulations such as nanostructured lipid carriers (NLCs) can improve oral bioavailability by protecting Oridonin from degradation and enhancing its lymphatic uptake.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating Oridonin within cyclodextrin molecules can increase its apparent solubility.
-
-
Co-administration with Inhibitors:
-
P-gp Inhibitors: Co-administration with a P-gp inhibitor like verapamil (B1683045) can significantly increase the absorption of Oridonin by preventing its efflux back into the intestinal lumen.
-
-
Structural Modification:
-
Synthesizing Oridonin derivatives through techniques like glycosylation, PEGylation, or amino acid modification can improve its physicochemical properties and bioavailability.
-
Troubleshooting Guides
Problem: Inconsistent results in oral dosing experiments.
| Possible Cause | Troubleshooting Steps |
| Poor and variable dissolution of Oridonin in the dosing vehicle. | 1. Ensure the dosing vehicle is appropriate for a hydrophobic compound. Consider using a suspension with a suitable suspending agent or a lipid-based vehicle. 2. Verify the homogeneity of the dosing formulation before each administration. 3. Consider using a formulation strategy to improve solubility, such as a nanosuspension or solid dispersion. |
| Saturation of absorption or metabolic pathways at different doses. | 1. Be aware that Oridonin's oral bioavailability is dose-dependent. 2. If comparing different doses, expect non-linear pharmacokinetics. 3. Conduct dose-ranging studies to characterize the pharmacokinetic profile across the desired dose range. |
| Interaction with co-administered substances. | 1. Review all co-administered compounds for potential interactions with P-gp or CYP3A4. 2. If an interaction is suspected, conduct a study with and without the co-administered substance to confirm the effect. |
Problem: Low systemic exposure (low AUC and Cmax) despite high oral doses.
| Possible Cause | Troubleshooting Steps |
| Extensive first-pass metabolism. | 1. Investigate the role of first-pass metabolism by comparing oral and intraperitoneal administration. Intraperitoneal administration can partially bypass hepatic first-pass metabolism. 2. Consider co-administration with a CYP3A4 inhibitor to assess its impact on bioavailability. |
| P-gp mediated efflux. | 1. Co-administer Oridonin with a known P-gp inhibitor, such as verapamil, and measure the change in plasma concentrations. 2. Utilize in vitro models like Caco-2 cell monolayers to directly measure the efflux ratio. |
| Poor membrane permeability. | 1. Evaluate permeability using in vitro models like the Caco-2 cell transwell assay. 2. Consider formulation strategies that can enhance membrane permeation, such as lipid-based carriers. |
Experimental Protocols
Protocol 1: Caco-2 Cell Transwell Assay to Determine Oridonin Permeability and Efflux
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of Oridonin.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a differentiated monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Transport:
-
Add Oridonin solution to the apical (A) chamber.
-
At predetermined time points, collect samples from the basolateral (B) chamber.
-
Quantify the concentration of Oridonin in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Basolateral to Apical (B-A) Transport:
-
Add Oridonin solution to the basolateral (B) chamber.
-
At the same time points, collect samples from the apical (A) chamber.
-
Quantify the concentration of Oridonin.
-
-
Efflux Ratio (ER) Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp (A-B) = (dQ/dt) / (A * C0)
-
Papp (B-A) = (dQ/dt) / (A * C0) (Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration)
-
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)
-
An ER significantly greater than 1 suggests the involvement of active efflux.
-
-
(Optional) Inhibition Study: Repeat the transport studies in the presence of a P-gp inhibitor (e.g., verapamil) in the apical chamber. A significant reduction in the ER would confirm P-gp mediated efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Evaluate an Enhanced Oridonin Formulation
Objective: To compare the oral bioavailability of a novel Oridonin formulation to a standard suspension.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Groups:
-
Group 1: Intravenous (IV) administration of Oridonin solution (for determination of absolute bioavailability).
-
Group 2: Oral gavage of Oridonin suspension (control).
-
Group 3: Oral gavage of the enhanced Oridonin formulation.
-
-
Dosing:
-
Administer a single dose of Oridonin to each rat.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Oridonin in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
-
Calculate the absolute bioavailability (F) for the oral formulations: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Calculate the relative bioavailability of the enhanced formulation compared to the control suspension.
-
Visualizations
Caption: Challenges in the oral absorption pathway of Oridonin.
Caption: Strategies to enhance the oral bioavailability of Oridonin.
Caption: Experimental workflow for Caco-2 cell transwell assay.
References
Validation & Comparative
Oridonin and Its Synthetic Analogs: A Comparative Guide for Researchers
An In-depth Analysis of Biological Activity, Experimental Data, and Signaling Pathways
Oridonin (B1677485), a natural diterpenoid extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in the scientific community for its potent anti-cancer and anti-inflammatory properties. However, its clinical application has been hampered by limitations such as poor water solubility and moderate potency. This has spurred the development of a diverse array of synthetic analogs designed to enhance its therapeutic profile. This guide provides a comprehensive comparative study of Oridonin and its promising synthetic analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Biological Activity: In Vitro and In Vivo Studies
The quest to improve upon the natural efficacy of Oridonin has led to numerous structural modifications, primarily focusing on the A-ring and the C-14 hydroxyl group. These modifications have yielded a portfolio of synthetic analogs with significantly enhanced potency and improved pharmacological properties. The following tables summarize the comparative in vitro cytotoxicity and in vivo anti-tumor efficacy of selected Oridonin analogs against various cancer cell lines.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below, collated from multiple studies, compares the IC50 values of Oridonin and its synthetic analogs across a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) of Oridonin | IC50 (µM) of Analog | Fold Improvement | Reference |
| Analog 1 (CYD0682) | MDA-MB-231 | Triple-Negative Breast Cancer | >10 | 0.54 | >18.5 | [1] |
| Analog 2 (Compound 10) | K562 | Chronic Myelogenous Leukemia | - | 0.95 | - | [2] |
| Analog 3 (Compound 11) | HCC-1806 | Triple-Negative Breast Cancer | 21.6 | 0.18 | 120 | [2] |
| Analog 4 (Compound 17) | K562 | Chronic Myelogenous Leukemia | - | 0.39 | - | [2] |
| Analog 5 (Compound 17) | BEL-7402 | Hepatocellular Carcinoma | - | 1.39 | - | [2] |
| Analog 6 (Compound 2) | HL-60 | Acute Promyelocytic Leukemia | 31.92 | 0.84 | 38 | |
| Analog 7 (Compound 3) | BEL-7402 | Hepatocellular Carcinoma | 40.0 | 1.00 | 40 | |
| Analog 8 (Compound 4) | BGC-7901 | Gastric Carcinoma | 28.35 | 1.05 | 27 | |
| Analog 9 (Compound 5) | HCT-116 | Colorectal Carcinoma | 6.88 | 0.16 | 43 | |
| Analog 10 (Compound 9) | BEL-7402 | Hepatocellular Carcinoma | - | 0.50 | - |
In Vivo Anti-tumor Efficacy
Xenograft models in mice are instrumental in evaluating the in vivo anti-tumor potential of drug candidates. The following table summarizes the tumor growth inhibition rates observed with Oridonin and its synthetic analogs in various cancer models.
| Compound | Cancer Model | Dosing | Tumor Inhibition by Oridonin (%) | Tumor Inhibition by Analog (%) | Reference |
| Analog 1 (CYD0682) | MDA-MB-231 Xenograft | 7.5 mg/kg | 45 | 70 | |
| Analog 2 (Compound 5) | HCT-116 Xenograft | 25 mg/kg/day | 58.61 | 85.82 | |
| Analog 3 (HAO472) | - | - | - | Advanced to Phase I Clinical Trial | |
| Analog 4 (Compound 2) | H22 Liver Tumor | - | - | 64.9 | |
| Analog 5 (Compound 3) | H22 Liver Tumor | - | - | 62.5 | |
| Analog 6 (Compound 4) | H22 Liver Tumor | - | - | 63.7 |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activity of Oridonin and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Oridonin or its synthetic analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Following compound treatment, harvest and wash the cells with PBS. Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on protein expression levels.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer Oridonin, its analogs, or a vehicle control via a suitable route (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor growth inhibition is calculated relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Oridonin and its synthetic analogs exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and identifying potential therapeutic targets. The following diagrams, generated using the DOT language, illustrate the key signaling cascades affected by these compounds.
Apoptosis and Autophagy Signaling
Oridonin and its analogs are potent inducers of apoptosis (programmed cell death) and autophagy in cancer cells. They modulate the expression of key regulatory proteins in these pathways.
Caption: Oridonin-induced apoptosis and autophagy pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Oridonin and its analogs have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oridonin can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.
Caption: Modulation of the MAPK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Oridonin and its analogs can inhibit the activation of NF-κB, contributing to their anti-inflammatory and pro-apoptotic effects.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The synthetic analogs of Oridonin represent a significant advancement in the quest for more effective cancer therapeutics. Through targeted chemical modifications, researchers have successfully developed compounds with substantially improved potency and pharmacological profiles compared to the natural parent compound. The data and experimental protocols presented in this guide offer a valuable resource for the scientific community, facilitating further research and development in this promising area of oncology. The elucidation of the complex signaling pathways modulated by these compounds provides a deeper understanding of their mechanisms of action and opens new avenues for the design of next-generation anti-cancer agents. Continued investigation into the structure-activity relationships and in vivo efficacy of novel Oridonin analogs holds the potential to translate these promising preclinical findings into tangible clinical benefits for cancer patients.
References
Oridonin and Doxorubicin: A Comparative Analysis of Efficacy in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Oridonin, a natural diterpenoid compound, and Doxorubicin (B1662922), a conventional chemotherapeutic agent, in the context of breast cancer treatment. The information is compiled from preclinical studies to offer a data-driven overview for research and development purposes.
In Vitro Efficacy: A Look at Cell Viability
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency in inhibiting cancer cell growth. While no single study directly compares Oridonin and Doxorubicin across the same panel of breast cancer cell lines under identical conditions, this section collates available data from various preclinical studies. It is important to note that variations in experimental conditions, such as cell culture medium, drug exposure time, and assay methodology, can influence IC50 values.
| Drug | Cell Line | IC50 Value | Exposure Time |
| Oridonin | 4T1 | 3.53 µg/mL | 24 h |
| 4T1 | 1.66 µg/mL | 48 h | |
| 4T1 | 0.95 µg/mL | 72 h | |
| MCF-7 | 8.38 µg/mL | 24 h | |
| MCF-7 | 3.48 µg/mL | 48 h | |
| MCF-7 | 2.50 µg/mL | 72 h | |
| MDA-MB-231 | 4.55 µg/mL | 24 h | |
| MDA-MB-231 | 1.14 µg/mL | 48 h | |
| MDA-MB-231 | 0.35 µg/mL | 72 h | |
| Doxorubicin | MCF-7 | 4 µM | Not Specified |
| MDA-MB-231 | 1 µM | Not Specified | |
| AMJ13 | 223.6 µg/mL | 72 h |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using animal models provide insights into the potential therapeutic efficacy of a compound.
Oridonin: In a xenograft model using 4T1 human breast cancer cells, Oridonin demonstrated a dose-dependent antitumor effect.[1] After 28 days of treatment, a 1 mg/kg dose resulted in a 33% decrease in tumor volume and a 31% decrease in tumor weight.[1] A higher dose of 5 mg/kg led to a more significant reduction, with a 72% decrease in tumor volume and an 84% decrease in tumor weight.[1]
Doxorubicin: In a study involving a triple-negative breast cancer xenograft model with MDA-MB-231 cells, Doxorubicin administered at 5 mg/kg per week was shown to reduce tumor size. Another study using a different model and formulation reported that Doxorubicin-loaded nanoparticles inhibited tumor growth by up to 40% compared to free Doxorubicin.
It is important to note that a study investigating the combination of Oridonin and Doxorubicin found that Oridonin could synergistically enhance the anti-tumor efficacy of Doxorubicin in aggressive breast cancer.[2] This suggests a potential for combination therapy.
Mechanisms of Action: Diverse Signaling Pathways
Oridonin and Doxorubicin exert their anticancer effects through distinct and complex mechanisms of action, targeting various signaling pathways within breast cancer cells.
Oridonin has been shown to modulate multiple signaling pathways:
-
PI3K/AKT/mTOR Pathway: Oridonin can inhibit this critical pathway, which is often hyperactivated in breast cancer and plays a key role in cell proliferation, survival, and growth.
-
Notch Signaling Pathway: By blocking the Notch signaling pathway, Oridonin can inhibit breast cancer growth and metastasis.[1]
-
Induction of Apoptosis: Oridonin induces programmed cell death (apoptosis) in breast cancer cells.[1][3]
-
Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[3]
Doxorubicin is a well-established chemotherapeutic agent with a primary mechanism centered on DNA damage:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate ROS, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Experimental Protocols
This section outlines a general methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. Specific parameters may vary between studies.
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of Oridonin or Doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well.
-
The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of cell viability against the drug concentration.
Conclusion
Both Oridonin and Doxorubicin demonstrate significant anti-proliferative effects against breast cancer cells in preclinical models. Doxorubicin, a cornerstone of chemotherapy, acts primarily by inducing DNA damage. Oridonin, a natural product, exhibits a multi-targeted approach by modulating key signaling pathways involved in cell growth, survival, and metastasis. The available data, while not from direct comparative studies, suggests that both compounds are effective in inhibiting breast cancer cell growth. The synergistic effects observed when Oridonin is combined with Doxorubicin highlight a promising avenue for future research, potentially leading to more effective and less toxic therapeutic strategies for breast cancer. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and potential of Oridonin as a standalone or combination therapy in breast cancer treatment.
References
- 1. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin synergistically enhances the anti-tumor efficacy of doxorubicin against aggressive breast cancer via pro-apoptotic and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Oridonin's Targets: A CRISPR-Cas9 Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-Cas9 and alternative methodologies for validating the molecular targets of Oridonin (B1677485), a natural diterpenoid with promising anti-cancer and anti-inflammatory properties. This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of modern target validation techniques.
Oridonin, isolated from the medicinal herb Rabdosia rubescens, exerts its biological effects by interacting with a range of molecular targets, thereby modulating various signaling pathways implicated in cancer and inflammation.[1][2] While numerous studies have identified potential targets of Oridonin, rigorous validation is crucial for its development as a therapeutic agent. The advent of CRISPR-Cas9 technology offers a precise and powerful tool for such validation.[3][4]
Comparing Target Validation Methodologies: CRISPR-Cas9 vs. Alternatives
The definitive validation of a drug target involves demonstrating that genetic modulation of the target protein phenocopies the effects of the chemical compound. CRISPR-Cas9 achieves this by creating permanent and complete gene knockouts, offering clearer and more reliable results compared to transient methods like RNA interference (RNAi).[3]
Data Presentation: Quantitative Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 (Knockout) | RNAi (siRNA/shRNA) | Affinity Chromatography-Mass Spectrometry | Proteomic Profiling (e.g., 2D-PAGE) |
| Mechanism | Permanent DNA modification (gene knockout) | Transient mRNA degradation (gene knockdown) | Purification of binding partners based on affinity | Separation and quantification of protein expression |
| Effect Duration | Permanent & Heritable | Transient (days to weeks) | In vitro binding assessment | Snapshot of protein expression changes |
| Specificity | High (gRNA-dependent) | Moderate (prone to off-target effects) | Dependent on bait immobilization and wash conditions | Indirect, identifies differentially expressed proteins |
| Efficiency | High (complete loss of function) | Variable (incomplete knockdown) | Identifies direct binding partners | Does not distinguish direct from indirect effects |
| Time to Result | Longer (requires clonal selection) | Shorter (transient transfection) | Rapid | Moderate |
| Confirmation | Provides strong evidence of target necessity | Requires validation due to off-target potential | Identifies potential direct targets | Requires further validation to confirm direct interaction |
Oridonin's Known and Putative Molecular Targets
Numerous studies have employed various techniques to identify the molecular targets of Oridonin. These targets are primarily involved in oncogenic signaling, apoptosis, and inflammation.
Data Presentation: Summary of Oridonin's Targets and Identification Methods
| Target Protein | Cellular Process | Identification Method(s) | Reference(s) |
| CRM1 | Nuclear export | In silico modeling, Cellular thermal shift assay (CETSA) | [1] |
| PHGDH | Serine biosynthesis | In silico modeling, Cellular thermal shift assay (CETSA) | [1] |
| HSP70 | Protein folding, stress response | Proteomics, Affinity chromatography | [5][6] |
| STAT3 | Signal transduction, gene expression | Western Blot, In silico docking | [7][8][9] |
| Akt | Cell survival, proliferation | Western Blot, In silico docking | [7][8][9] |
| Nucleolin | Ribosome biogenesis, apoptosis | Proteomics | [5] |
| Stathmin | Microtubule dynamics | Proteomics | [10] |
| Pyruvate Dehydrogenase E1β | Cellular metabolism | Proteomics | [10] |
Experimental Protocols
CRISPR-Cas9 Knockout Workflow for Oridonin Target Validation
This protocol describes a general workflow for validating a putative target of Oridonin, for instance, a key protein in an apoptotic pathway, by creating a knockout cell line and comparing its response to Oridonin against the wild-type counterpart.
-
gRNA Design and Cloning:
-
Design two to four unique guide RNAs (gRNAs) targeting early exons of the gene of interest to ensure a functional knockout.
-
Clone the gRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Cell Line Transduction and Clonal Selection:
-
Produce lentivirus and transduce the host cell line (e.g., a cancer cell line responsive to Oridonin).
-
Select transduced cells using the appropriate antibiotic.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Verification of Gene Knockout:
-
Expand clonal populations and extract genomic DNA.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Confirm the absence of the target protein expression via Western Blotting.
-
-
Phenotypic Analysis:
-
Culture both wild-type (WT) and verified knockout (KO) cells.
-
Treat both cell populations with a dose range of Oridonin.
-
After a set incubation period (e.g., 24-72 hours), perform relevant phenotypic assays. For an apoptosis-inducing agent like Oridonin, this would include assays for cell viability (MTT), apoptosis (Annexin V staining), or specific pathway markers.[11][12][13]
-
-
Data Analysis:
-
Compare the dose-response curves of WT and KO cells to Oridonin. If the target protein is essential for Oridonin's mechanism of action, the knockout cells should exhibit significant resistance to the compound's effects.
-
Alternative Validation Protocol: Affinity Chromatography-Mass Spectrometry
This method aims to identify direct binding partners of Oridonin from a complex protein mixture.[14]
-
Immobilization of Oridonin:
-
Covalently attach Oridonin to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
-
Cell Lysate Preparation:
-
Prepare a total protein lysate from a relevant cell line.
-
-
Affinity Purification:
-
Incubate the cell lysate with the Oridonin-coupled beads.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the proteins that specifically bind to Oridonin.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and perform in-gel digestion with trypsin.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizing Workflows and Signaling Pathways
CRISPR-Cas9 Target Validation Workflow
Caption: CRISPR-Cas9 workflow for validating Oridonin's targets.
Oridonin's Impact on the PI3K/Akt Signaling Pathway
Caption: Oridonin inhibits the pro-survival PI3K/Akt pathway.
Oridonin's Modulation of the MAPK Signaling Pathway
Caption: Oridonin's inhibitory effect on the Ras/Raf/MEK/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. biocompare.com [biocompare.com]
- 5. "Understanding the Anticancer Mechanism of Oridonin Using Proteomics Ap" by Xiaojun Zhang [scholarworks.utep.edu]
- 6. Proteomic identification of proteins involved in the anticancer activities of oridonin in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic analysis of oridonin-induced apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Oridonin and Imatinib: A Synergistic Combination Against Leukemia
A promising strategy to enhance the efficacy of Imatinib and overcome resistance in leukemia cells involves the synergistic combination with Oridonin, a natural diterpenoid compound. This guide provides a comparative analysis of the combined therapeutic effects of Oridonin and Imatinib, supported by experimental data on their impact on cell viability, apoptosis, and underlying molecular signaling pathways.
The combination of Oridonin and Imatinib has demonstrated a significant synergistic anti-leukemic effect, particularly in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). This synergy is attributed to the multi-targeted action of Oridonin, which complements the BCR-ABL tyrosine kinase inhibition of Imatinib, leading to enhanced cancer cell death and the potential to overcome Imatinib resistance.
Quantitative Analysis of Synergistic Effects
The synergistic action of Oridonin and Imatinib has been quantified through various in vitro studies. The following tables summarize the key findings on cell viability and apoptosis in different leukemia cell lines.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of leukemia cell growth.
| Cell Line | Treatment | IC50 (µM) | Reference |
| K562-S (Imatinib-sensitive CML) | Oridonin | 4.23 ± 1.30 | [1] |
| K562-R (Imatinib-resistant CML) | Oridonin | 4.97 ± 2.23 | [1] |
Note: IC50 values for Imatinib alone and in combination with Oridonin in K562 cell lines were not explicitly available in the reviewed literature.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. The combination of Oridonin and Imatinib has been shown to significantly increase the rate of apoptosis in leukemia cells compared to either agent alone.
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| SUP-B15 (Ph+ ALL) | Imatinib (1 µM) | 6.9 | |
| Oridonin (3 µM) + Imatinib (1 µM) | 25.8 |
Note: The apoptosis rate for Oridonin alone in SUP-B15 cells was not specified in the referenced study.
Signaling Pathway Modulation
The synergistic effect of Oridonin and Imatinib is rooted in their ability to jointly suppress multiple key signaling pathways that are crucial for the survival and proliferation of leukemia cells. Imatinib primarily targets the BCR-ABL tyrosine kinase. However, some leukemia cells can develop resistance by activating alternative survival pathways. Oridonin helps to overcome this by inhibiting these alternative routes.
The primary signaling pathways affected by the combination therapy include:
-
LYN/mTOR Pathway: Oridonin inhibits the activation of LYN, a SRC family kinase, which is often overactive in Imatinib-resistant cells. This, in turn, disrupts the downstream mTOR signaling pathway, a central regulator of cell growth and proliferation.
-
Akt/mTOR Pathway: Imatinib treatment can sometimes lead to the upregulation of the Akt/mTOR pathway as a survival mechanism. Oridonin effectively counteracts this by inhibiting Akt phosphorylation, thereby restoring sensitivity to Imatinib.
-
Raf/MEK/ERK Pathway: This pathway is another critical route for cell proliferation that can be activated downstream of BCR-ABL. Oridonin contributes to the inhibition of this pathway.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of BCR-ABL that promotes cell survival and proliferation. The combination therapy leads to a more potent inhibition of STAT5 activation.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the synergistic effects of Oridonin and Imatinib on leukemia cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Leukemia cells (e.g., K562, SUP-B15) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with various concentrations of Oridonin, Imatinib, or a combination of both. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
-
Incubation: The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 4 hours at 37°C. Then, 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Leukemia cells are treated with Oridonin, Imatinib, or their combination for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-LYN, p-mTOR, p-Akt, Bcl-2, Bax, and β-actin as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The combination of Oridonin and Imatinib presents a compelling therapeutic strategy for leukemia. The synergistic effect, achieved through the dual targeting of the primary oncogenic driver (BCR-ABL) by Imatinib and key survival pathways by Oridonin, offers the potential for improved treatment efficacy and a reduction in drug resistance. The presented data underscores the importance of further preclinical and clinical investigations into this promising combination therapy.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Oridonin and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Oridonin, a natural diterpenoid, and Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD). The following sections objectively evaluate their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and outline the methodologies of key experiments.
Mechanisms of Anti-Inflammatory Action
Oridonin and Methotrexate exert their anti-inflammatory effects through distinct molecular pathways. Oridonin primarily targets the NF-κB signaling cascade, a central regulator of inflammatory responses. In contrast, the most widely accepted anti-inflammatory mechanism of Methotrexate involves the promotion of adenosine (B11128) release, which subsequently activates anti-inflammatory signaling through adenosine receptors.
Oridonin: Inhibition of the NF-κB Pathway
Oridonin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3][4][5] By blocking the NF-κB pathway, Oridonin effectively downregulates the production of inflammatory mediators such as TNF-α and IL-6. Some studies also suggest that Oridonin can inhibit the NLRP3 inflammasome, another important component of the innate immune response.
Figure 1. Oridonin's inhibition of the NF-κB signaling pathway.
Methotrexate: Promotion of Adenosine Release
Low-dose Methotrexate's anti-inflammatory effects are largely attributed to its ability to increase extracellular adenosine concentrations. Methotrexate inhibits several enzymes involved in purine (B94841) metabolism, leading to the intracellular accumulation of adenosine monophosphate (AMP), which is then released from the cell and converted to adenosine. Adenosine, in turn, acts on A2A and A3 adenosine receptors on the surface of immune cells, triggering intracellular signaling that ultimately suppresses inflammatory responses, including decreased production of TNF-α and IL-6.
Figure 2. Methotrexate's mechanism via adenosine release.
In Vitro Anti-Inflammatory Efficacy
The following tables summarize the in vitro effects of Oridonin and Methotrexate on key inflammatory markers. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Oridonin: In Vitro Inhibition of Pro-inflammatory Cytokines | |||
| Cell Line | Stimulant | Cytokine | Effect |
| RAW 264.7 macrophages | LPS (1 µg/mL) | TNF-α mRNA | Significant decrease with 5, 15, and 30 µg/mL Oridonin. |
| RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6 mRNA | Significant decrease with 5, 15, and 30 µg/mL Oridonin. |
| Human RA FLS | IL-1β | p-ERK1/2, p-JNK | Dose-dependent suppression. |
| Senescent cells | - | IL-6, IL-8 secretion | Reduced at protein and mRNA levels. |
| Methotrexate: In Vitro Inhibition of Pro-inflammatory Cytokines | |||
| Cell Type | Stimulant | Cytokine | Effect |
| Human PBMC | PMA | TNF-α | Significant reduction with MTX-loaded lipid-core nanocapsules. |
| Human PBMC | PMA | IL-6 | Significant reduction with MTX-loaded lipid-core nanocapsules. |
| tmTNF-expressing Jurkat cells | - | Apoptosis | Increased with 0.1 µM MTX. |
| Mouse synovial cells | - | Proliferation | Dose-dependent inhibition, weakened by IL-6. |
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory effects of Oridonin and Methotrexate have been evaluated in various animal models of inflammation.
| Oridonin: In Vivo Anti-inflammatory Effects | |||
| Animal Model | Dosage | Key Findings | Reference |
| LPS-induced acute lung injury in mice | 10, 20, 40 mg/kg | Reduced mortality, improved lung pathology, decreased serum TNF-α, IL-1β, and IL-6. | |
| Collagen-induced arthritis in mice | Not specified | Investigated for its effects on RA fibroblast-like synoviocytes. | |
| Esophageal cancer mouse model | Low and high doses | Decreased serum levels of TNF-α, IL-1β, COX-2, and IL-6. |
| Methotrexate: In Vivo Anti-inflammatory Effects | |||
| Animal Model | Dosage | Key Findings | Reference |
| Collagen-induced arthritis in mice | 10 mg/kg | Comparable reduction in arthritic score to Erianin (5 mg/kg). | |
| SKG mouse model of RA-ILD | Not specified | Exacerbated pulmonary inflammation. | |
| GPI-induced arthritis in mice | Not specified | Inhibited arthritis development, effect diminished over time. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Oridonin: NF-κB Reporter Assay
This assay quantifies the ability of Oridonin to inhibit NF-κB activation in response to an inflammatory stimulus.
Figure 3. Workflow for an NF-κB reporter assay.
Protocol:
-
Cell Culture: HEK293T cells stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of Oridonin or vehicle control for 1-2 hours.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Lysis and Luminescence Measurement: After stimulation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is normalized to a control, and the percentage of NF-κB inhibition is calculated for each Oridonin concentration.
Methotrexate: Adenosine Measurement by HPLC
This method is used to quantify the concentration of adenosine in biological samples, such as cell culture supernatant or plasma, following Methotrexate treatment.
Figure 4. Workflow for adenosine measurement by HPLC.
Protocol:
-
Sample Preparation: Biological samples are collected and immediately treated with a deproteinizing agent like perchloric acid. The samples are then centrifuged, and the supernatant is neutralized.
-
HPLC Analysis: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column.
-
Mobile Phase: A suitable mobile phase, often a buffer solution with an organic modifier (e.g., methanol (B129727) or acetonitrile), is used to separate adenosine from other components in the sample.
-
Detection: Adenosine is detected using a UV detector, typically at a wavelength of 254 nm.
-
Quantification: The concentration of adenosine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of adenosine.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Protocol:
-
Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant via intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Treatment: Treatment with Oridonin, Methotrexate, or vehicle control is initiated after the onset of arthritis (therapeutic protocol) or at the time of the first immunization (prophylactic protocol).
-
Clinical Assessment: The severity of arthritis is assessed regularly by scoring the degree of paw swelling and erythema.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum or tissue samples can be collected to measure the levels of inflammatory cytokines and other relevant biomarkers.
Summary and Conclusion
Oridonin and Methotrexate demonstrate significant anti-inflammatory properties through distinct mechanisms of action. Oridonin's targeted inhibition of the NF-κB pathway presents a promising avenue for the development of novel anti-inflammatory therapeutics. Methotrexate, a cornerstone in the treatment of chronic inflammatory diseases, exerts its effects primarily through the adenosine signaling pathway.
While direct comparative studies are lacking, the available data suggests that both compounds are effective in reducing the expression of key pro-inflammatory cytokines and ameliorating inflammation in relevant in vivo models. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapy. The experimental protocols and data presented in this guide provide a foundation for future research in this area.
References
- 1. Oridonin Inhibits Cell Proliferation and Induces Apoptosis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Oridonin Analogs: A Comparative Guide to Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Oridonin (B1677485), a natural diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its diverse pharmacological properties, including notable anticancer effects. However, its clinical potential has been hampered by moderate potency and poor bioavailability. This has spurred extensive research into the development of novel oridonin analogs with improved therapeutic profiles. This guide provides a comparative analysis of promising oridonin derivatives, supported by experimental data, to aid researchers in the field of anticancer drug discovery.
Comparative Anticancer Activity of Oridonin Analogs
Numerous structural modifications of the oridonin scaffold have yielded analogs with significantly enhanced cytotoxicity against a range of cancer cell lines. Modifications have been focused on various positions of the oridonin molecule, including the A-ring, C-14 hydroxyl group, and the α,β-unsaturated ketone in the D-ring, which is a critical pharmacophore.[1][2] The following tables summarize the in vitro anticancer activities of selected potent oridonin analogs compared to the parent compound, Oridonin.
Table 1: Comparison of IC50/EC50 Values of Oridonin and its Analogs in Breast Cancer Cell Lines
| Compound | MCF-7 (μM) | MDA-MB-231 (μM) | MCF-7/ADR (μM) | Reference |
| Oridonin | >10 | 29.4 | - | [1] |
| Analog 50 | - | 0.48 | - | |
| Analog 45 | - | 5.6 | - | |
| Analog 33 | - | - | Low micromolar to submicromolar | |
| Compound 4b | 0.3 | - | - | |
| Analog 13-p | 200-fold more potent than Oridonin | - | - |
Table 2: Comparison of IC50 Values of Oridonin and its Analogs in Other Cancer Cell Lines
| Compound | HCT116 (μM) | K562 (μM) | BEL-7402 (μM) | A549 (μM) | Reference |
| Oridonin | 6.84 | - | - | >10 | |
| Compound 2p | 1.05 | - | - | - | |
| Compound 5 | 0.16 | - | - | - | |
| Compound 9 | - | - | 0.50 | - | |
| Compound 10 | - | 0.95 | - | - | |
| Compound 17 | - | 0.39 | 1.39 | - | |
| Compound 18 | - | 0.24 | 0.87 | - | |
| Spirolactone Diterpenoid 59 | - | - | - | 4.58 |
Key Signaling Pathways and Mechanisms of Action
Oridonin and its analogs exert their anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.
Caption: Key signaling pathways modulated by Oridonin analogs.
Experimental Protocols
The evaluation of the anticancer activity of Oridonin analogs involves a series of standard in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: General workflow for evaluating anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of Oridonin analogs and a vehicle control for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Culture and treat cells with Oridonin analogs as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Culture and treat cells with Oridonin analogs.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
p53-MDM2 Signaling Pathway in Oridonin Analog-Induced Apoptosis
Several Oridonin analogs have been shown to induce apoptosis by modulating the p53-MDM2 signaling pathway.
Caption: Suppression of p53-MDM2 by Oridonin analogs.
Conclusion
The development of Oridonin analogs represents a promising strategy in the search for novel anticancer agents. The data presented in this guide highlight the significant improvements in anticancer potency achieved through structural modifications of the Oridonin scaffold. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers working on the preclinical evaluation of these and other potential anticancer compounds. Further investigation into the in vivo efficacy, toxicity, and pharmacokinetic profiles of the most potent analogs is warranted to advance these promising candidates towards clinical development.
References
Unveiling Oridonin's Potential: A Comparative Guide to Validating Autophagy in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Oridonin, a natural diterpenoid isolated from Rabdosia rubescens, has garnered significant attention for its anti-tumor activities, including the induction of apoptosis and cell cycle arrest in glioma cells.[1][2][3][4] Emerging evidence in other cancer types suggests that Oridonin may also modulate autophagy, a cellular self-degradation process with a dual role in cancer cell survival and death. This guide provides a comparative framework for validating Oridonin-induced autophagy in glioma cells, offering insights into experimental design, data interpretation, and the underlying signaling pathways.
Performance Comparison: Oridonin vs. Standard Autophagy Inducers
While direct comparative studies of Oridonin-induced autophagy in glioma cells are currently limited, we can extrapolate from its known effects and compare them to well-established autophagy inducers like Rapamycin (an mTOR inhibitor) and nutrient starvation. The following table presents a hypothetical comparison based on existing literature on Oridonin's activity in other cancer models and its known impact on glioma cell signaling.
| Feature | Oridonin | Rapamycin (mTOR Inhibitor) | Nutrient Starvation |
| Primary Mechanism | Multi-targeted; may involve inhibition of PI3K/Akt/mTOR pathway and induction of ROS. | Specific inhibition of mTORC1. | General cellular stress, mTOR inhibition. |
| Cell Line Applicability | Demonstrated efficacy in U87 and U251 glioma cells for apoptosis and growth inhibition.[1] | Broad applicability across many cell lines. | Universal inducer of autophagy. |
| Reported Effects in Glioma | Induces apoptosis and S-phase cell cycle arrest; suppresses growth via Hippo/YAP pathway inhibition; enhances radiosensitivity. | Induces autophagy, but may also activate pro-survival Akt signaling. | Potent inducer of autophagy. |
| Potential Advantages | Pleiotropic anti-cancer effects beyond autophagy; potential for synergistic therapies. | Well-characterized, specific mechanism of action. | Physiologically relevant stimulus. |
| Potential Disadvantages | Mechanism of autophagy induction in glioma is not yet fully elucidated. | Can lead to feedback activation of pro-survival pathways. | Can have confounding effects on cellular metabolism. |
Quantitative Data Summary
To validate and quantify Oridonin-induced autophagy, researchers typically measure the levels of key autophagy-related proteins. The following table illustrates how quantitative data from a Western blot experiment could be presented.
| Treatment | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | Beclin-1 Level (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| Oridonin (e.g., 20 µM) | Data to be determined | Data to be determined | Data to be determined |
| Rapamycin (e.g., 100 nM) | Data to be determined | Data to be determined | Data to be determined |
| Oridonin + Chloroquine | Data to be determined | Data to be determined | Data to be determined |
Note: This table is a template for data presentation. Actual values would be obtained from experimental measurements. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux. An increase in Beclin-1 would also support the induction of autophagy. The addition of an autophagy inhibitor like chloroquine, which blocks the fusion of autophagosomes with lysosomes, should lead to a further accumulation of LC3-II if autophagy is genuinely induced.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human glioma cell lines U87MG and U251 are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Oridonin Preparation: Dissolve Oridonin in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Seed cells and allow them to adhere overnight. Replace the medium with fresh medium containing Oridonin, vehicle control (DMSO), or a positive control (e.g., Rapamycin). Incubate for various time points (e.g., 12, 24, 48 hours) to assess the dynamics of the autophagic response.
Western Blotting for Autophagy Markers
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and Beclin-1 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software.
Immunofluorescence for LC3 Puncta Formation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described above.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Quantification: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
Signaling Pathways and Experimental Workflow
Oridonin-Induced Autophagy Signaling in Cancer Cells
While the precise signaling cascade of Oridonin-induced autophagy in glioma cells is yet to be fully elucidated, studies in other cancers suggest the involvement of the PI3K/Akt/mTOR and MAPK pathways. In colon cancer, Oridonin has been shown to induce autophagy through a ROS-dependent AMPK-mTOR-ULK1 pathway.
Caption: Proposed signaling pathway for Oridonin-induced autophagy in cancer cells.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating Oridonin-induced autophagy in glioma cells.
Caption: A standard experimental workflow for validating Oridonin-induced autophagy.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. Oridonin inhibits tumor growth in glioma by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Inhibits Tumor Growth in Glioma by Inducing Cell Cycle Arrest and Apoptosis | Cellular and Molecular Biology [cellmolbiol.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Oridonin and Other Natural Compounds in Cancer Therapy
In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Oridonin (B1677485), a diterpenoid isolated from the plant Rabdosia rubescens, has demonstrated broad-spectrum anticancer effects by targeting multiple oncogenic proteins and signaling pathways.[1] This guide provides an objective comparison between oridonin and other prominent natural compounds—curcumin, resveratrol, berberine, and epigallocatechin gallate (EGCG)—evaluating their performance based on experimental data.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The data below, collated from various studies, compares the IC50 values of oridonin and its counterparts across a range of cancer cell lines. Lower values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Oridonin | Gastric Cancer | AGS | 2.6 - 6.0 | [2] |
| Gastric Cancer | HGC27 | 7.4 - 14.6 | [2] | |
| Esophageal Cancer | TE-8 | 3.0 | [3] | |
| Esophageal Cancer | TE-2 | 6.9 | [3] | |
| Curcumin | Breast Cancer (ER+) | MCF-7 | 1.3 | |
| Breast Cancer (ER-) | MDA-MB-231 | 11.3 | ||
| Lung Cancer | H460 | 5.3 | ||
| Lung Cancer | A549 | 11.2 | ||
| Cervical Cancer | HeLa | 8.6 | ||
| Berberine | Breast Cancer | T47D / MCF-7 | 25 | |
| Breast Cancer (TNBC) | HCC70 | 0.19 | ||
| Breast Cancer (TNBC) | MDA-MB-231 | 16.7 | ||
| Colon Cancer | HT29 | 11.9 - 52.4 | ||
| Gastric Cancer | TMK-1 | 9.7 | ||
| EGCG | Lung Cancer | H1299 | 27.6 | |
| Lung Cancer | A549 | 28.3 | ||
| Transformed Fibroblasts | WI38VA | 10 | ||
| Resveratrol | Oral Cancer | CHOC | 50* | |
| Note: Value represents the dose that significantly reduced metastatic activities, not a direct IC50 value for proliferation. |
Mechanisms of Action: A Focus on Signaling Pathways
Natural compounds exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and metastasis.
Oridonin: This compound is known to induce apoptosis (programmed cell death) and autophagy, inhibit cell cycle progression, and suppress tumor metastasis. Its action is mediated through several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: Oridonin significantly inhibits the phosphorylation of PI3K and Akt, key regulators of cell survival and proliferation.
-
MAPK Pathway: It activates the JNK and p38 arms of the MAPK pathway, which are involved in stress-induced apoptosis, while inhibiting the ERK pathway often associated with cell proliferation.
-
NF-κB Pathway: Oridonin suppresses the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.
-
Wnt/β-catenin Pathway: In certain cancers, it has been shown to suppress epithelial-mesenchymal transition (EMT) by targeting this pathway.
Other Natural Compounds:
-
Curcumin: Primarily targets the NF-κB, AP-1, and STAT3 transcription factors, leading to the downregulation of inflammatory enzymes like COX-2 and proliferative proteins like cyclin D1.
-
Resveratrol: Exerts its effects by inhibiting key signaling cascades such as the PI3K/Akt/mTOR pathway and suppressing the activation of NF-κB and AP-1.
-
Berberine: Induces apoptosis and cell cycle arrest by modulating the PI3K/Akt/mTOR and MAPK pathways. It also affects the expression of apoptosis-related proteins like Bax and Bcl-2.
-
EGCG: The main catechin (B1668976) in green tea, EGCG, interferes with receptor tyrosine kinases like EGFR and downstream pathways including PI3K/Akt and MAPK/ERK, thereby inhibiting tumor growth and angiogenesis.
Caption: Oridonin inhibits cancer cell survival by blocking key proteins PI3K and Akt in the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in the evaluation of anticancer compounds.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with the natural compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570-600 nm). The IC50 value is calculated from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Treatment: Cells are treated with the compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of a compound on cell cycle progression.
-
Methodology:
-
Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Cells are stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
4. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to a control group (vehicle) or treatment groups (receiving the compound at specific doses, often via intraperitoneal injection or oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Caption: A typical preclinical workflow for evaluating the anticancer potential of natural compounds.
Conclusion
Oridonin demonstrates potent anticancer activity comparable, and in some cases superior, to other well-studied natural compounds like curcumin, resveratrol, berberine, and EGCG. Its ability to modulate multiple critical signaling pathways, including the PI3K/Akt and MAPK pathways, underscores its potential as a multi-targeted therapeutic agent. While in vitro data is promising, further in vivo studies and clinical trials are essential to fully elucidate its therapeutic efficacy and safety profile. The comparative data presented in this guide serves as a valuable resource for researchers in the field of natural product-based drug discovery, highlighting oridonin as a compelling candidate for further development in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multi-Faceted Anti-Cancer Potential of Oridonin: A Cross-Cancer Comparative Analysis
For Immediate Release
A comprehensive review of existing preclinical data underscores the significant therapeutic potential of Oridonin, a natural diterpenoid compound, across a spectrum of cancer types. This guide provides a comparative analysis of Oridonin's efficacy in various cancer cell lines and animal models, offering valuable insights for researchers, scientists, and drug development professionals. The presented data, summarized from numerous studies, highlights the compound's ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress tumor growth in vivo, albeit with varying efficacy depending on the cancer type.
Comparative Efficacy of Oridonin Across Different Cancer Types
Oridonin's anti-cancer activity is demonstrated through its ability to inhibit cell viability, induce apoptosis, and curb tumor growth. The following tables provide a quantitative comparison of its effects across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Oridonin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the varied sensitivity of different cancer cell lines to Oridonin treatment at 24, 48, and 72-hour time points.
| Cancer Type | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| Breast Cancer | 4T1 | 3.53 (µg/ml) | 1.66 (µg/ml) | 0.95 (µg/ml) |
| MCF-7 | 8.38 (µg/ml) | 3.48 (µg/ml) | 2.50 (µg/ml) | |
| MDA-MB-231 | 4.55 (µg/ml) | 1.14 (µg/ml) | 0.35 (µg/ml) | |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| HGC27 | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 | |
| MGC803 | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 | |
| Pancreatic Cancer | BxPC-3 | ~40 (at 48h) | - | - |
| Panc-1 | ~20 | - | - | |
| Panc02 | ~20 | - | - | |
| SW1990 | 63.47 | - | - | |
| Leukemia | OCI-AML3 | 2.1 | - | - |
| OCI-AML3 (NPM1c+) | 3.27 ± 0.23 | - | - | |
| HEL | 5.3 | - | - | |
| KU812 | 6.5 | - | - | |
| HL60 | 9.7 | - | - | |
| Prostate, NSCL, Breast, Leukemia, Glioblastoma | LNCaP, DU145, PC3, MCF-7, MDA-MB231, NCI-H520, NCI-H460, NCI-H1299, NB4, U118, U138 | 1.8 - 7.5 (µg/ml) | - | - |
Note: Some IC50 values were reported in µg/ml and have been noted accordingly. Conversion to µM is dependent on the molecular weight of Oridonin (364.44 g/mol ). Please refer to the original studies for precise conversions.
Table 2: Induction of Apoptosis by Oridonin
Apoptosis, or programmed cell death, is a key mechanism through which Oridonin exerts its anti-cancer effects. The table below quantifies the percentage of apoptotic cells following Oridonin treatment in different cancer cell lines.
| Cancer Type | Cell Line | Oridonin Concentration (µM) | Treatment Duration | Apoptosis Rate (%) |
| Breast Cancer | MCF-7 | 10 (ORI-NPs) | 24h | 17.2 (Late Apoptosis) |
| Pancreatic Cancer | Panc-1 | 40 | 24h | Significant increase |
| Panc02 | 10 | 24h | Significant decrease |
Table 3: In Vivo Tumor Growth Inhibition by Oridonin
The efficacy of Oridonin in a living organism is a critical indicator of its therapeutic potential. This table summarizes the observed tumor growth inhibition in various xenograft animal models.
| Cancer Type | Animal Model | Oridonin Dosage | Treatment Duration | Tumor Growth Inhibition |
| Breast Cancer | 4T1 xenograft mice | 5 mg/kg | 28 days | 72% reduction in tumor volume, 84% reduction in tumor weight |
| Lung Cancer | A549 & NCI-H292 xenograft mice | 10, 20, 40 mg/kg (i.p.) | 28 days | Significant decrease in tumor volume |
| H1688 nude mouse model | 5, 10 mg/kg | 21 days | Significant reduction in tumor volume and weight | |
| Pancreatic Cancer | BxPC-3 xenograft model | Not specified | - | Significant suppression of tumor growth |
| Leukemia | AML xenograft mice | Not specified (in combination with Venetoclax) | - | Effective inhibition of tumor growth |
Key Signaling Pathways Modulated by Oridonin
Oridonin's anti-cancer effects are mediated through the modulation of several critical signaling pathways involved in cell proliferation, survival, and metastasis. The diagrams below, generated using the DOT language, illustrate the key pathways affected by Oridonin in different cancer contexts.
Caption: Oridonin's diverse mechanisms of action across different cancer types.
The above diagram illustrates how Oridonin targets distinct signaling pathways in various cancers. In breast cancer, it inhibits the Notch and PI3K/AKT/mTOR pathways, leading to apoptosis and S-phase cell cycle arrest.[1][2][3] In lung cancer, Oridonin suppresses the FAK-ERK1/2 and mTOR signaling pathways, resulting in reduced migration and invasion, and increased apoptosis.[4][5] For pancreatic cancer, it inhibits the Wnt/β-catenin and PI3K pathways while activating the JNK pathway, leading to decreased migration, epithelial-mesenchymal transition (EMT), and induction of autophagy.[6][7] In leukemia, Oridonin inhibits AKT signaling to promote apoptosis and also induces necroptosis.[8][9][10]
Experimental Methodologies
The following are generalized protocols for the key experiments cited in the reviewed literature. For specific details, researchers are encouraged to consult the original publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Oridonin (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentrations of Oridonin for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with Oridonin, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, Bax, Bcl-2, Notch1, etc.).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a general workflow for these key experimental procedures.
Caption: General workflow for assessing Oridonin's anti-cancer effects.
This guide provides a snapshot of the current understanding of Oridonin's anti-cancer properties. The presented data and methodologies offer a foundation for further research and development of this promising natural compound as a potential therapeutic agent. It is evident that Oridonin's efficacy is context-dependent, and future studies should focus on elucidating the precise molecular mechanisms in different cancer types to optimize its clinical application.
References
- 1. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits the migration and epithelial‐to‐mesenchymal transition of small cell lung cancer cells by suppressing FAK‐ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin inhibits pancreatic cancer cell migration and epithelial-mesenchymal transition by suppressing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits DNMT3A R882 mutation-driven clonal hematopoiesis and leukemia by inducing apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin Synergistically Enhances the Pro-Apoptotic Effect of Venetoclax on Acute Myeloid Leukemia Cells by Inhibiting AKT Signaling [imrpress.com]
- 10. Oridonin Synergistically Enhances the Pro-Apoptotic Effect of Venetoclax on Acute Myeloid Leukemia Cells by Inhibiting AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Oridonin, an ent-Kaurene Diterpenoid
Disclaimer: Specific disposal procedures for a compound named "Odonicin" are not available in public documentation. The following guidance is based on the known properties and safety data for the closely related ent-kaurene (B36324) diterpenoid, Oridonin , and established best practices for the disposal of hazardous laboratory chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Oridonin (CAS 28957-04-2) is a natural diterpenoid investigated for its anti-inflammatory and anticancer properties.[1][2] Due to its classification as a hazardous substance, all waste containing Oridonin must be managed carefully to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Before handling Oridonin, it is crucial to be familiar with its hazards. The primary health concern is its potential carcinogenicity.[3][4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Not required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.
Hazard Summary Table
The following table summarizes the key hazard information for Oridonin based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Code | Description | Precautionary Statements |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[4][5] | P201, P202, P280, P308+P313, P405, P501[4] |
| Potential Health Effects | - | May cause skin, eye, and respiratory tract irritation.[3] | S24/25: Avoid contact with skin and eyes.[6] |
| Environmental Hazards | Water Hazard Class 1 | Slightly hazardous for water.[4] | Do not allow product to enter drains or sewage systems.[3][4] |
Step-by-Step Disposal Protocols
Disposal of Oridonin must be conducted through a licensed professional waste disposal service.[3] Under no circumstances should Oridonin or its solutions be disposed of down the drain or in regular trash.
Protocol 1: Disposal of Solid Oridonin Waste
This procedure applies to unused, expired, or chemically contaminated solid Oridonin powder.
-
Containment: Keep the solid waste in its original, clearly labeled container if possible. If the original container is compromised, transfer the material to a new, compatible, sealable container suitable for hazardous waste.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the chemical name "Oridonin," and list all associated hazards (e.g., "Suspected Carcinogen").
-
Storage: Store the sealed container in a designated hazardous waste satellite accumulation area. This area should be secure, under the control of laboratory personnel, and equipped with secondary containment to prevent the spread of material in case of a leak.
-
Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for collection by a licensed hazardous waste contractor.
Protocol 2: Disposal of Oridonin Solutions (Liquid Waste)
This procedure applies to aqueous solutions, solutions in organic solvents, and any liquid media containing Oridonin.
-
Segregation: Do not mix Oridonin waste with other chemical waste streams to prevent unknown reactions.
-
Collection: Collect all liquid waste containing Oridonin in a dedicated, sealed, and chemical-resistant waste container (e.g., a labeled glass or polyethylene (B3416737) carboy).
-
Labeling: Clearly label the liquid waste container with a hazardous waste tag, specifying "Hazardous Waste," the chemical name "Oridonin," and the solvent(s) used. Estimate the concentration of Oridonin.
-
Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area with secondary containment.
-
Pickup: Contact your institution's EHS department for collection and disposal.
Protocol 3: Disposal of Contaminated Labware and Disposables
This procedure applies to all items that have come into direct contact with Oridonin, such as gloves, pipette tips, weighing paper, vials, and contaminated glassware.
-
Collection: Place all disposable solid items contaminated with Oridonin into a dedicated, durable, and clearly labeled hazardous waste bag or container.
-
Decontamination of Glassware: For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove Oridonin residue. This rinse solvent must be collected and disposed of as liquid hazardous waste (see Protocol 2). After decontamination, the glassware can be washed normally.
-
Labeling: The container for contaminated disposables must be labeled with a hazardous waste tag, indicating "Hazardous Waste," "Oridonin-Contaminated Debris," and the associated hazards.
-
Storage and Pickup: Store the sealed container in the designated hazardous waste accumulation area and contact EHS for disposal.
Experimental Workflow: Oridonin Waste Disposal Decision Logic
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from research activities involving Oridonin.
Caption: Decision workflow for segregating and disposing of Oridonin waste.
References
- 1. Oridonin | 28957-04-2 [chemicalbook.com]
- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Oridonin | C20H28O6 | CID 5321010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Essential Safety & Handling Guide for Potent Chemical Compounds
Disclaimer: Specific safety, handling, and disposal information for a compound named "Odonicin" is not publicly available. The following guidelines are based on best practices for handling potent chemical compounds in a research and development setting and should be adapted to the specific physical and toxicological properties of the substance as detailed in its Safety Data Sheet (SDS).
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to offer procedural, step-by-step guidance to directly answer operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling potent chemical compounds.[1] All personnel must be trained on the correct procedures for donning and doffing PPE to prevent self-contamination.[2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Potent Compounds
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., Nitrile). Consider double-gloving for enhanced protection. | To prevent skin contact with the chemical. |
| Body Protection | Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination.[3] |
| Eye & Face Protection | Safety Goggles/Face Shield | ANSI Z87.1 certified safety goggles. A face shield should be worn in addition to goggles when splashing is a risk. | To protect the eyes and face from splashes and aerosols.[4] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator, properly fit-tested. | To protect against inhalation of airborne particles of the potent compound.[3] |
| Foot Protection | Closed-Toed Shoes | Substantial, non-permeable shoes that cover the entire foot. | To protect the feet from spills.[4] |
Experimental Protocols: Safe Handling & Disposal
Adherence to strict protocols is mandatory to ensure the safety of personnel and the integrity of the research environment.
Protocol 1: Standard Operating Procedure for Handling Potent Compounds
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for the compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare the designated handling area, preferably a certified chemical fume hood or a containment glove box.
-
Assemble all required equipment and reagents before introducing the potent compound.
-
-
Donning PPE:
-
Follow the prescribed sequence for donning PPE to ensure complete protection. (See Figure 1)
-
-
Compound Handling:
-
Conduct all manipulations of the potent compound within the designated containment area.
-
When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood.
-
For creating solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Keep all containers with the potent compound sealed when not in use.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate and validated deactivating agent.
-
Wipe down the exterior of all primary containers before removing them from the containment area.
-
-
Doffing PPE:
-
Follow the prescribed sequence for doffing PPE to prevent cross-contamination. (See Figure 1)
-
-
Hand Hygiene:
-
Wash hands thoroughly with soap and water immediately after removing PPE.
-
Protocol 2: Disposal Plan for Potent Compound Waste
The disposal of potent chemical waste must be managed as hazardous waste in accordance with institutional, local, and national regulations.
-
Waste Segregation:
-
Do not mix potent compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
-
Solid Waste Disposal:
-
All solid waste, including contaminated gloves, gowns, bench paper, and consumables, must be placed in a designated, labeled hazardous waste container.
-
The container should be a leak-proof, puncture-resistant bag or drum.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing the potent compound in a dedicated, sealed, and shatter-proof container that is chemically compatible with the waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the name of the compound.
-
-
Container Management:
-
Keep all waste containers securely closed when not in active use.[4]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
For unused or expired medicine, the best option is to use a drug take-back location.[5] If that is not available, mix the medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[6] Always scratch out personal information from prescription labels before discarding the packaging.[6]
-
Visualizations
The following diagrams illustrate key procedural workflows for handling potent chemical compounds.
Figure 1: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Figure 2: Logical workflow for responding to a potent chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
